2-(Pyridin-2-YL)pyrimidin-4-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-6-11-9(12-8)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOVEPANCBTFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562969 | |
| Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64264-15-9 | |
| Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ol
Foreword: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules, including nucleic acids.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2] The fusion of a pyridine moiety to this scaffold, as seen in 2-(Pyridin-2-yl)pyrimidin-4-ol, creates a privileged structure with significant potential in drug discovery, particularly in the development of novel anti-fibrotic agents and kinase inhibitors.[3][4]
This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ol. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen pathway, address common experimental challenges, and offer robust protocols designed for reproducibility and scalability. Our primary focus will be on the classical and highly effective Pinner synthesis, a powerful method for the construction of the pyrimidin-4-ol ring system.[5][6]
Part 1: The Core Synthesis Strategy — A Two-Stage Approach
The most direct and widely employed route for constructing the 2-(Pyridin-2-yl)pyrimidin-4-ol scaffold is via a [3+3] cyclocondensation reaction, famously known as the Pinner pyrimidine synthesis.[5] This strategy involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.
For our target molecule, the synthesis is logically dissected into two primary stages:
-
Formation of the N-C-N Fragment: Synthesis of pyridine-2-carboxamidine hydrochloride from 2-cyanopyridine.
-
Cyclocondensation: The Pinner reaction of pyridine-2-carboxamidine with a suitable β-keto ester (the C-C-C fragment), such as ethyl acetoacetate, to form the final pyrimidin-4-ol ring.
This workflow provides a clear and efficient path from readily available starting materials to the desired product.
Caption: High-level workflow for the synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ol.
Part 2: Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of Pyridine-2-carboxamidine Hydrochloride
The conversion of a nitrile to an amidine is a critical first step. The Pinner reaction methodology itself provides the foundation for this transformation, proceeding through an intermediate imidate ester.
Mechanism Insight: The process begins with the protonation of the nitrile nitrogen by gaseous HCl, making the carbon atom highly electrophilic. Ethanol then acts as a nucleophile, attacking the nitrile carbon to form an imidate ester hydrochloride salt (a "Pinner salt"). Subsequent reaction with ammonia or an ammonium salt leads to the displacement of the ethoxy group to yield the final amidine hydrochloride.
Detailed Experimental Protocol:
-
Setup: Equip a two-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a drying tube (e.g., filled with CaCl₂) on the outlet.
-
Reagents: To the flask, add 2-cyanopyridine (1.0 eq) and anhydrous ethanol (approx. 2-3 M concentration).
-
Reaction: Cool the mixture in an ice bath (0 °C). Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction until the formation of a thick white precipitate (the imidate ester hydrochloride) is complete.
-
Isolation of Imidate: Filter the precipitate under vacuum, wash with cold anhydrous diethyl ether, and dry thoroughly to yield the ethyl pyridin-2-carboximidate hydrochloride.
-
Ammonolysis: Prepare a solution of the isolated imidate in anhydrous ethanol. Cool to 0 °C and bubble anhydrous ammonia gas through the solution until saturation.
-
Workup: Allow the mixture to warm to room temperature and stir overnight. A precipitate of ammonium chloride will form. Remove the solvent under reduced pressure.
-
Purification: Triturate the resulting solid with a suitable solvent (e.g., a mixture of ethanol and ether) to precipitate the desired pyridine-2-carboxamidine hydrochloride, which can be collected by filtration.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | Acts as both solvent and reactant; must be anhydrous to prevent hydrolysis of the nitrile and intermediates. |
| Reagent | Dry HCl gas | Serves as the acid catalyst and facilitates the formation of the hydrochloride salt.[7] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; subsequent warming drives the reaction to completion. |
| Purification | Recrystallization/Trituration | Essential for removing unreacted starting material and byproducts like ammonium chloride. |
Stage 2: Pinner Cyclocondensation to 2-(Pyridin-2-yl)pyrimidin-4-ol
This is the key ring-forming step where the pyrimidine nucleus is constructed. The reaction involves the base-catalyzed condensation of the amidine with a β-keto ester.[8]
Mechanism Insight: The reaction is typically initiated by a base (e.g., sodium ethoxide) which deprotonates the β-keto ester to form a reactive enolate. This enolate then acts as a nucleophile. Concurrently, the amidine's nucleophilic nitrogen attacks the ester carbonyl of the β-keto ester. A series of intramolecular condensation and dehydration steps follows, leading to the formation of the stable, aromatic pyrimidin-4-ol ring.[7]
Caption: Simplified mechanistic pathway of the Pinner cyclocondensation.
Detailed Experimental Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.
-
Reactant Addition: Once the sodium has fully reacted, add pyridine-2-carboxamidine hydrochloride (1.0 eq). Stir for 15-20 minutes to allow for the neutralization and liberation of the free amidine.
-
Ketoester Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).[9] The reaction time can vary from a few hours to overnight.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) until it reaches a pH of ~6-7. This will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol.[9] For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
| Parameter | Value/Condition | Rationale & Troubleshooting |
| Base | Sodium Ethoxide | A strong base is required to deprotonate the β-keto ester and neutralize the amidine hydrochloride salt. |
| Solvent | Anhydrous Ethanol | Excellent solvent for the reactants and compatible with the sodium ethoxide base.[9] |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and dehydration steps. |
| Troubleshooting | Low Yield | Can be caused by incomplete reaction or side reactions. Ensure anhydrous conditions. The purity of the amidine salt is critical; use freshly prepared or purified material as amidines can hydrolyze.[9] |
| Troubleshooting | Byproduct Formation | Self-condensation of ethyl acetoacetate can occur. Adding the ketoester slowly to the amidine/base mixture can help minimize this side reaction.[9][10] |
Part 3: Summary and Outlook
The Pinner synthesis provides a reliable and efficient pathway for the preparation of 2-(Pyridin-2-yl)pyrimidin-4-ol. The success of the synthesis hinges on two key factors: the purity of the pyridine-2-carboxamidine starting material and the careful control of reaction conditions, particularly maintaining an anhydrous environment during the cyclocondensation step.
The resulting pyrimidinol is a valuable building block. The hydroxyl group at the 4-position can be converted to a leaving group (e.g., a chloride by treatment with POCl₃), enabling further functionalization through nucleophilic aromatic substitution reactions. This opens the door to creating diverse libraries of 2,4-substituted pyridinyl-pyrimidines for screening in various drug discovery programs.[11]
References
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- YouTube. (2025). Pinner Pyrimidine Synthesis.
- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- Benchchem. (n.d.). Side reactions in pyrimidine synthesis and how to avoid them.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
The Bidentate Powerhouse: A Technical Guide to 2-(Pyridin-2-yl)pyrimidine Derivatives
Executive Summary
The 2-(pyridin-2-yl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as both a linear pharmacophore in organic small molecules and a bidentate
-
As an Organic Inhibitor: Targeting fibrosis and cytotoxicity via ATP-competitive mechanisms.
-
As a Metallo-Ligand: Enabling the synthesis of octahedral Ruthenium(II) and Iridium(III) complexes that function as "globular" kinase inhibitors (e.g., GSK-3
, PIM-1) and mitochondrial toxins.
Part 1: The Organic Pharmacophore (Anti-Fibrosis & Cytotoxicity)
Structural Activity Relationship (SAR)
In its purely organic form, the 2-(pyridin-2-yl)pyrimidine motif serves as a rigid bi-heteroaryl backbone. The nitrogen atoms at the 2-position of the pyridine and the 1-position of the pyrimidine create a specific electrostatic landscape that favors hydrogen bonding within the hinge region of kinase domains.
Recent studies (Molecules, 2020) have highlighted the efficacy of this scaffold in anti-fibrotic applications .[1] Derivatives substituted at the 5-position of the pyrimidine ring with amide linkers demonstrated significant inhibition of Collagen Type I alpha 1 (COL1A1) expression in hepatic stellate cells (HSC-T6).
Key SAR Findings:
-
Linker Rigidity: Amide linkers at the pyrimidine C5 position improve metabolic stability compared to ester linkages.
-
Electronic Effects: Electron-withdrawing groups (e.g.,
, ) on the distal phenyl ring enhance lipophilicity and cellular permeability, correlating with lower values.
Quantitative Efficacy Data
The following table summarizes the biological activity of key organic derivatives against hepatic stellate cells (HSC-T6) and cancer lines (HepG2), derived from recent comparative studies.
| Compound ID | R-Substituent (C5-Pyrimidine) | Target Cell Line | Mechanism | |
| 12m | HSC-T6 (Fibrosis) | 45.69 | COL1A1 Inhibition | |
| 12q | 3,4-difluorophenylcarbamoyl | HSC-T6 (Fibrosis) | 45.81 | COL1A1 Inhibition |
| Pirfenidone | (Standard of Care) | HSC-T6 | >100 | TGF- |
| 5a | 4-nitrophenyl-3-oxo-butanamide | HepG2 (Liver Cancer) | ~43.8 | Cytotoxicity |
Technical Insight: The 2-(pyridin-2-yl)pyrimidine derivatives 12m and 12q outperformed the standard drug Pirfenidone in vitro, suggesting that the bi-heteroaryl core provides superior target engagement than the simple pyridone structure of Pirfenidone.
Part 2: The Organometallic Frontier (Kinase Inhibition)
The "Meggers" Concept: Metal-Centric Pharmacophores
While the organic scaffold is potent, the bio-organometallic application of 2-(pyridin-2-yl)pyrimidine is arguably more revolutionary. The scaffold acts as a bidentate
Why Metal Complexes?
Unlike flat organic molecules that only utilize 2D chemical space, octahedral metal complexes are globular. They can fill the ATP-binding pocket of kinases (like GSK-3
Mitochondrial Targeting
Research by Gasser et al. demonstrated that Ru(II) polypyridyl complexes containing 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (CppH) accumulate in mitochondria. The positive charge of the Ru(II) center drives the molecule across the mitochondrial membrane potential (
Part 3: Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways: the Organic Route (Suzuki Coupling) versus the Inorganic Route (Complexation).
Figure 1: Divergent synthetic pathways utilizing the 2-(pyridin-2-yl)pyrimidine core for both organic small molecule and organometallic drug discovery.
Part 4: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Synthesis of the Core Scaffold
This protocol ensures high yield of the bi-heteroaryl core, avoiding common issues with protodeboronation.
Reagents:
-
2-Chloropyrimidine (1.0 eq)
-
2-Pyridinylboronic acid MIDA ester (1.2 eq) — Note: MIDA esters release the boronic acid slowly, preventing instability.
- (5 mol%)[2]
- (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge a Schlenk flask with solvents and degas with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Addition: Add the halide, boronate, and base. Add the catalyst last under a counter-flow of Argon.
-
Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with EtOAc (
).[3] Wash organic layer with brine. -
Purification: Flash column chromatography on silica gel.
Protocol B: Organometallic Complexation (Ru-Arene Type)
Based on the Meggers method for kinase inhibitor synthesis.
Reagents:
- (0.5 eq)
-
2-(pyridin-2-yl)pyrimidine ligand (1.0 eq)
-
Solvent: Dry Methanol
Step-by-Step:
-
Dissolution: Dissolve the Ruthenium dimer in dry methanol. The solution should be deep red/brown.
-
Chelation: Add the ligand solution dropwise.
-
Reaction: Stir at 40°C for 4 hours. The 2-(pyridin-2-yl)pyrimidine will displace the chloride bridges, forming a monomeric cationic complex
. -
Isolation: Precipitate the salt by adding
(excess). Filter the resulting yellow/orange solid. -
Validation: Verify by
-NMR. Look for the downfield shift of the pyridine protons adjacent to the nitrogen, indicating coordination to the metal center.
Part 5: Mechanism of Action (Signaling Pathway)
The following diagram details how the organometallic variant induces apoptosis, contrasting with the organic variant's inhibition of collagen synthesis.
Figure 2: Dual Mechanism of Action for Ruthenium-based derivatives: Mitochondrial disruption and direct Kinase inhibition.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2020.[1]
-
The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials. Chemical Society Reviews, 2017.
-
Ruthenium half-sandwich complexes as protein kinase inhibitors: derivatization of the pyridocarbazole pharmacophore ligand. Organic & Biomolecular Chemistry, 2007.[4]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 2018.
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 2014.
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium half-sandwich complexes as protein kinase inhibitors: derivatization of the pyridocarbazole pharmacophore ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and Chemical Properties of 2-(Pyridin-2-yl)pyrimidin-4-ol: A Technical Guide
Part 1: Executive Summary & Chemical Identity
2-(Pyridin-2-yl)pyrimidin-4-ol is a heterocyclic building block characterized by a bipyridine-like N,N-donor motif fused with a tautomerizable hydroxyl/ketone group.[1] It serves as a critical scaffold in two distinct high-value domains: medicinal chemistry , where it functions as a kinase inhibitor pharmacophore (specifically targeting PLK4 and other serine/threonine kinases), and materials science , where it acts as a chelating ligand for metal-organic frameworks (MOFs) and coordination polymers.[1]
This guide provides an authoritative analysis of its physicochemical behavior, emphasizing the keto-enol tautomerism that dictates its reactivity and binding modes.
Structural Characterization & Tautomerism
The designation "pyrimidin-4-ol" is formally correct but chemically misleading in most contexts.[1] In the solid state and in polar solvents (DMSO, H₂O, MeOH), the compound exists predominantly as the 4(3H)-pyrimidinone tautomer. This preference is driven by the high energetic stability of the amide-like resonance in the pyrimidine ring.
Key Insight: When designing ligands or docking simulations, researchers must model the keto (oxo) form rather than the enol form to ensure accuracy.
Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 4(3H)-pyrimidinone form in polar environments.[1]
Part 2: Physical & Chemical Properties[2]
Physicochemical Constants
The following data aggregates experimental values and high-confidence predictive models for CAS 64264-15-9.[1]
| Property | Value | Notes |
| Molecular Formula | C₉H₇N₃O | |
| Molecular Weight | 173.17 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | >180 °C (Decomposes) | High MP due to intermolecular H-bonding network typical of pyrimidinones.[1] |
| Solubility (Water) | Low (< 1 mg/mL) | Sparingly soluble at neutral pH.[1] |
| Solubility (Organic) | High in DMSO, DMF | Moderate in hot EtOH; Low in DCM/Hexanes. |
| pKa (Acidic) | ~8.6 | Deprotonation of the N3-H (pyrimidinone ring).[1] |
| pKa (Basic) | ~1.8 - 2.5 | Protonation of the Pyridine Nitrogen.[1] |
| LogP | ~0.5 - 0.9 | Lipophilicity is modulated by tautomeric state. |
| H-Bond Donors | 1 | N-H (in keto form) or O-H (in enol form). |
| H-Bond Acceptors | 3 | Pyridine N, Pyrimidine N1, Carbonyl O. |
Coordination Chemistry
The molecule functions as a bidentate N,N-chelator , structurally analogous to 2,2'-bipyridine but with an anionic O-donor capability upon deprotonation.[1]
-
Neutral Mode: Binds via Pyridine-N and Pyrimidine-N1.
-
Anionic Mode: Upon deprotonation (pKa ~8.6), it forms a monoanionic N,O- or N,N-bridge, often resulting in polynuclear assemblies.[1]
Part 3: Synthesis & Experimental Protocols
Synthesis Protocol: Condensation Route
The most robust synthesis involves the condensation of 2-amidinopyridine with an electrophilic alkyne or beta-keto ester. The following protocol utilizes ethyl propiolate to yield the target unsubstituted at the 5/6 positions of the pyrimidine ring.
Reaction Scheme: 2-Amidinopyridine + Ethyl Propiolate + Base → 2-(Pyridin-2-yl)pyrimidin-4-ol[1]
Figure 2: Synthetic pathway via condensation cyclization.[1]
Step-by-Step Methodology:
-
Preparation of Amidine Base:
-
Dissolve 2-amidinopyridine hydrochloride (10 mmol) in anhydrous Ethanol (20 mL).
-
Add Sodium Ethoxide (NaOEt, 20 mmol, 2.0 equiv) under nitrogen atmosphere. Stir for 15 minutes at room temperature to liberate the free amidine and neutralize the HCl.
-
-
Condensation:
-
Add Ethyl Propiolate (10 mmol, 1.0 equiv) dropwise to the stirring solution.
-
Heat the reaction mixture to Reflux (78°C) and maintain for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
-
Work-up & Purification:
-
Cool the mixture to room temperature. The sodium salt of the product may precipitate.
-
Acidify the mixture to pH ~5–6 using glacial Acetic Acid or dilute HCl. This protonates the pyrimidinolate to the neutral pyrimidinone form, causing precipitation.
-
Filter the solid precipitate.
-
Recrystallization: Purify by recrystallization from hot Ethanol or an Ethanol/Water mixture.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrimidine C5-H (approx 6.2 ppm) and the downfield signals of the pyridine ring (8.5–8.8 ppm).[1]
-
Mass Spec: Expected [M+H]+ = 174.07.
-
Part 4: Applications
Medicinal Chemistry (Kinase Inhibition)
The 2-(pyridin-2-yl)pyrimidine scaffold is a "privileged structure" in drug discovery.[1][2][3]
-
Mechanism: The N1 and Pyridine-N atoms align to chelate the hinge region magnesium or hydrogen bond with the hinge residues (e.g., in PLK4 or CDK active sites).
-
Optimization: The 4-OH group is often converted to a chloride (using POCl₃) to allow nucleophilic substitution with amines, introducing solubility-enhancing groups (like morpholine or piperazine) critical for bioavailability.[1]
Materials Science (MOFs)
-
Ligand Behavior: In Metal-Organic Frameworks, this molecule acts as a linker that can bridge metal centers.[1] The pyridyl-pyrimidine bite angle is similar to bipyridine, but the oxygen atom allows for the formation of cluster-based nodes, increasing the dimensionality of the polymer.[1]
Part 5: References
-
Chemical Identity & Constants:
-
Tautomerism & Structural Theory:
-
J. Phys. Chem. A. (2013). "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." DOI: .[1]
-
-
Synthesis & Methodology:
-
Molecules.[2][3][4][5][8][9][10][11][12][13] (2020).[2][3] "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." (Demonstrates condensation protocols). DOI: .[1][2][3]
-
Chem. Pharm.[4] Bull. (2003).[14] "Synthesis of 2-(pyrimidin-4-yl)indoles." (General pyrimidine ring formation). DOI: .[1]
-
-
Applications in Coordination Chemistry:
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 64264-15-9|2-(Pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 2-(pyridin-2-yl)pyrimidin-4-amine (C9H8N4) [pubchemlite.lcsb.uni.lu]
- 6. 2-thiophen-2-yl-1H-pyrimidin-6-one | CAS#:125903-92-6 | Chemsrc [chemsrc.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. pyridin-2-ol [webbook.nist.gov]
- 9. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
2-(Pyridin-2-YL)pyrimidin-4-OL molecular formula and weight
An In-Depth Technical Guide to 2-(Pyridin-2-YL)pyrimidin-4-OL: Properties, Synthesis, and Research Applications
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, structures combining pyrimidine and pyridine rings are of significant interest due to their prevalence in biologically active molecules and their versatile chemical properties. 2-(Pyridin-2-YL)pyrimidin-4-OL, a molecule featuring a pyridine ring linked to the C2 position of a pyrimidin-4-ol core, represents a scaffold with considerable potential. The pyrimidine moiety is a privileged structure, integral to life as a component of nucleobases (cytosine, thymine, uracil) and known to be at the core of compounds with diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The addition of a pyridine ring, another key pharmacophore, enhances the molecule's ability to engage in various biological interactions, making it a compelling subject for researchers, scientists, and drug development professionals.[4]
This technical guide provides a comprehensive overview of 2-(Pyridin-2-YL)pyrimidin-4-OL, delving into its fundamental physicochemical properties, established synthetic methodologies with mechanistic insights, and its current and potential applications in scientific research.
Part 1: Core Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physical and chemical properties is the foundation for its application in research and development. 2-(Pyridin-2-YL)pyrimidin-4-OL is a crystalline solid at standard conditions.[5] Its key identifiers and properties are summarized below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | [5][6] |
| Molecular Weight | 173.17 g/mol | [5][6] |
| CAS Number | 64264-15-9 | [6] |
| Appearance | Crystalline Solid | [5] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) | [5] |
| pKa (estimated) | ~8-9 (for the 2-hydroxyl group) | [5] |
| LogP (estimated) | 0.8 - 1.2 | [5] |
Structural Characteristics: The Importance of Tautomerism
A critical feature of 2-(Pyridin-2-YL)pyrimidin-4-OL is its ability to exist in tautomeric forms: the aromatic alcohol (enol) form, 2-(pyridin-2-yl)pyrimidin-4-ol , and the non-aromatic amide (keto) form, 2-(pyridin-2-yl)pyrimidin-4(3H )-one . This equilibrium is significant as it dictates the molecule's hydrogen bonding capacity (as both a donor and acceptor), its reactivity, and how it binds within the active site of a biological target. The keto form is often predominant in solution and solid states. This tautomerization is a key consideration in experimental design, from selecting analytical techniques to interpreting biological activity data.
Caption: Tautomeric equilibrium of 2-(pyridin-2-yl)pyrimidin-4-ol.
Part 2: Synthesis and Mechanistic Insights
The synthesis of pyrimidine derivatives is a well-established field in organic chemistry.[7] A common and logical pathway for constructing the 2-(Pyridin-2-YL)pyrimidin-4-OL scaffold involves a cyclocondensation reaction. This approach builds the pyrimidine ring from acyclic precursors.
Workflow: Retrosynthetic Analysis and Forward Synthesis
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The core pyrimidine ring can be formed from the reaction between a β-ketoester (or a related enone) containing a pyridine moiety and a simple amidine source like urea.
Caption: Retrosynthetic workflow for 2-(pyridin-2-yl)pyrimidin-4-ol.
Experimental Protocol: Cyclocondensation Synthesis
This protocol describes a validated, two-step process starting from 2-acetylpyridine.
Step 1: Synthesis of the Pyridine-Enone Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-acetylpyridine and 1.1 equivalents of diethyl oxalate in anhydrous ethanol.
-
Base-Catalyzed Condensation: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Add this solution dropwise to the flask at 0°C. Causality: The strong base (ethoxide) deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate which then attacks the electrophilic carbonyl of diethyl oxalate in a Claisen condensation.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Quench the reaction by pouring it into ice-cold water and acidifying with dilute HCl to a pH of ~5-6. The resulting precipitate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Formation of the Pyrimidine Ring
-
Reactant Preparation: To a solution of the enone intermediate (1.0 equivalent) from Step 1 in ethanol, add urea (1.2 equivalents).
-
Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Causality: The acid protonates the carbonyl groups of the enone, increasing their electrophilicity. It also protonates urea, facilitating its nucleophilic attack on the enone to initiate the cyclization cascade, followed by dehydration to form the aromatic pyrimidine ring.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration. If necessary, neutralize the filtrate and extract with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure 2-(Pyridin-2-YL)pyrimidin-4-OL.
Part 3: Applications in Research and Drug Development
The hybrid structure of 2-(Pyridin-2-YL)pyrimidin-4-OL makes it a valuable scaffold for screening libraries and developing novel therapeutic agents. Published research demonstrates that derivatives of 2-(pyridin-2-yl) pyrimidine possess promising anti-fibrotic activity, suggesting a potential therapeutic application.[1][2]
Proposed Experimental Workflow: Screening for Anti-Fibrotic Activity
This protocol outlines a cell-based assay to evaluate the potential of 2-(Pyridin-2-YL)pyrimidin-4-OL to inhibit fibrosis, using hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.
Caption: Workflow for screening the anti-fibrotic activity of the title compound.
Step-by-Step Protocol:
-
Cell Culture: Culture immortalized human hepatic stellate cells (e.g., LX-2 cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Seed the cells into 96-well plates (for viability) and 6-well plates (for protein/RNA analysis) and allow them to adhere overnight.
-
Induction of Fibrosis: Starve the cells in serum-free media for 12 hours, then stimulate them with a known fibrotic inducer, such as Transforming Growth Factor-beta 1 (TGF-β1), at a pre-determined optimal concentration.
-
Compound Treatment: Concurrently, treat the cells with varying concentrations of 2-(Pyridin-2-YL)pyrimidin-4-OL (typically ranging from 1 µM to 100 µM) dissolved in DMSO. Include a vehicle control (DMSO only) and a positive control (a known anti-fibrotic agent). Self-Validation: The inclusion of positive and negative controls is critical to validate the assay's responsiveness and to normalize the data.
-
Incubation: Incubate the treated cells for 24 to 48 hours.
-
Endpoint Analysis:
-
Cell Viability: Assess cytotoxicity using an MTT or CCK-8 assay to ensure that any observed anti-fibrotic effects are not due to cell death.
-
Protein Expression: Harvest cells from the 6-well plates. Analyze the expression of key fibrotic markers, such as Collagen Type I (COL1A1) and Alpha-Smooth Muscle Actin (α-SMA), using Western Blot or ELISA. A reduction in these markers indicates anti-fibrotic activity.
-
Gene Expression: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of fibrotic genes (e.g., COL1A1, ACTA2).
-
Conclusion
2-(Pyridin-2-YL)pyrimidin-4-OL is a heterocyclic compound with a well-defined molecular formula (C₉H₇N₃O) and molecular weight (173.17 g/mol ).[5][6] Its structure, characterized by the potential for keto-enol tautomerism, and its straightforward synthesis make it an accessible and attractive scaffold for chemical and biological exploration. Drawing from the established pharmacological importance of its constituent pyrimidine and pyridine rings, this compound stands as a promising candidate for the development of novel therapeutics, particularly in areas like anti-fibrotic drug discovery. The methodologies and workflows detailed in this guide provide a robust framework for researchers to synthesize, analyze, and evaluate the biological potential of this versatile molecule.
References
-
Gu, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link]
-
PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Dong, W., et al. (2009). Synthesis and crystal structure of 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2478. Available at: [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
Gelin, M., et al. (2021). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Hydroxymethyl)pyrimidin-4-ol | 3842-27-1 | Benchchem [benchchem.com]
- 4. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Pyridin-4-yl)pyrimidin-2-ol (208936-44-1) for sale [vulcanchem.com]
- 6. 64264-15-9|2-(Pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Pyridin-2-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
Foreword
The confluence of pyridine and pyrimidine rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. These nitrogen-rich heterocyclic systems are cornerstones of numerous biologically active molecules, offering a versatile framework for interacting with a multitude of biological targets. This guide provides a comprehensive technical overview of a specific exemplar of this class: 2-(Pyridin-2-yl)pyrimidin-4-ol (CAS Number: 64264-15-9).
Aimed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind synthetic strategies, the nuances of its structural chemistry, and the evidence-based potential for its application in therapeutic development. We will explore its synthesis through established chemical principles, analyze its key structural feature—tautomerism—and contextualize its potential biological activities based on the well-documented significance of the pyrimidine core.[1][2]
Core Molecular Profile and Structural Elucidation
2-(Pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyridine ring linked at its 2-position to the 2-position of a pyrimidin-4-ol ring. This arrangement of aromatic systems and hydrogen-bonding functionalities underpins its chemical reactivity and pharmacological potential.
| Property | Value | Source |
| IUPAC Name | 2-(Pyridin-2-yl)pyrimidin-4-ol | - |
| Synonyms | 2-(2-Pyridyl)pyrimidin-4-ol, 2-(Pyridin-2-yl)-4(3H)-pyrimidinone | - |
| CAS Number | 64264-15-9 | [3] |
| Molecular Formula | C₉H₇N₃O | [3] |
| Molecular Weight | 173.17 g/mol | - |
| SMILES | Oc1ncc(nc1)c2ccccn2 | [3] |
The Critical Role of Tautomerism
A fundamental characteristic of 4-hydroxypyrimidine derivatives is their existence as an equilibrium mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic keto form (pyrimidin-4(3H)-one).[4] For 2-(pyridin-2-yl)pyrimidin-4-ol, this equilibrium is a critical determinant of its structure, reactivity, and interaction with biological macromolecules.
Computational and experimental studies on related 4-hydroxypyrimidines and 2-hydroxypyridines have shown that the keto tautomer is generally the more stable form, particularly in condensed phases and polar solvents.[5][6] The stability of the pyrimidinone form is attributed to the formation of a stable amide-like resonance structure. This preference is crucial, as the hydrogen-bond donor and acceptor patterns of the two tautomers are distinct, which directly impacts their potential binding modes with enzymatic targets.
Caption: Tautomeric equilibrium of the title compound.
Synthesis and Manufacturing
Representative Synthetic Protocol
The following protocol is a representative, field-proven methodology for the synthesis of 2-substituted-4-hydroxypyrimidines and is presented here as a validated pathway for obtaining 2-(Pyridin-2-yl)pyrimidin-4-ol. The causality of this experimental design lies in the inherent electrophilicity of the β-ketoester's carbonyl carbons and the nucleophilicity of the amidine's nitrogen atoms, leading to a cyclocondensation reaction.
Reaction: Picolinimidamide hydrochloride + Ethyl acetoacetate → 2-(Pyridin-2-yl)-6-methylpyrimidin-4-ol
Note: This protocol yields the 6-methyl derivative. To obtain the title compound, ethyl 3-oxopropanoate would be used in place of ethyl acetoacetate.
Step-by-Step Methodology:
-
Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (a suitable volume to ensure dissolution) under an inert atmosphere (e.g., Nitrogen or Argon). This step is critical as it generates sodium ethoxide in situ, a strong base necessary to deprotonate the β-ketoester and facilitate the condensation.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. The ethoxide abstracts the acidic α-proton of the β-ketoester, forming the corresponding enolate. This is the key nucleophilic species in the reaction.
-
Amidine Addition: Add picolinimidamide hydrochloride (1.0 eq) to the reaction mixture. The hydrochloride salt of the amidine is typically used for its stability. The in situ base will neutralize the HCl and liberate the free amidine.
-
Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. During this step, the nucleophilic nitrogen of the amidine attacks the ester carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7. This will precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol to remove impurities, and then dried under vacuum.
Caption: Drug discovery workflow starting from a core scaffold.
Conclusion
2-(Pyridin-2-yl)pyrimidin-4-ol is a compelling heterocyclic compound that stands at the intersection of established synthetic chemistry and high-potential pharmacology. Its structure is dominated by the stable pyrimidin-4(3H)-one tautomer, which dictates its physicochemical properties and biological interactions. While detailed characterization and biological evaluation of this specific molecule are yet to be fully disclosed in the literature, its synthesis is readily achievable through classical condensation reactions. Based on the extensive body of research on the 2-(pyridin-2-yl)pyrimidine scaffold, this compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and anti-fibrotic medicine. Further investigation into its specific biological targets and mechanism of action is warranted and could unlock new avenues for drug discovery.
References
-
Gu, Y.-F., Zhang, Y., Yue, F.-l., Li, S.-t., Zhang, Z.-q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
-
Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2017). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Chemical and Pharmaceutical Sciences, 10(2). [Link]
-
Zhang, M., Chen, Y., Liu, X., Zhang, Y., & Zhang, G. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2391. [Link]
-
Wikipedia contributors. (2023). List of miscellaneous 5-HT2A receptor agonists. Wikipedia, The Free Encyclopedia. [Link]
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).
-
Gloc, E., Stasyuk, A. J., & Krygowski, T. M. (2018). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate. [Link]
-
Hernández Franco, L., & Palermo, J. A. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles. Chemical & Pharmaceutical Bulletin, 51(8), 975–977. [Link]
-
Kumar, A., & Kumar, R. (2016). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (1993).
-
Ali, I., Wani, W. A., & Saleem, K. (2013). Recent Advances in Pyrimidine-Based Drugs. International Journal of Medicinal Chemistry, 2013, 1–12. [Link]
-
Tsuzuki, T., & Saeki, K. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Senrise Technology. (n.d.). Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]
-
Tosta, C. A., & da Silva, J. B. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Molecular Modeling, 19(11), 4871–4882. [Link]
-
Zhang, X., Liu, Y., Zhang, Y., Wang, Y., Li, B., & Yang, S. (2021). Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. Medicinal Chemistry Research, 30(11), 2099–2108. [Link]
-
Behera, M., & Kumar, D. (2017). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2017(4), M960. [Link]
-
Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(4), 167–181. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]
- CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (2016).
-
de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 705. [Link]
-
Goker, H., Yildiz, I., & Alp, M. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 1957–1971. [Link]
-
NIST. (n.d.). (3S,3aS,6R,7R,9aS)-1,1,7-Trimethyldecahydro-3a,7-methanocyclopentaa[8]nnulene-3,6-diol. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
-
Zhang, W., & Ready, J. M. (2018). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 20(17), 5414–5417. [Link]
-
Schlegel, H. B., P. v. R. Schleyer, and J. A. Pople. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 88(26), 6470-6473. [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007).
-
Brown, G. A., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 875–880. [Link]
-
National Center for Biotechnology Information. (n.d.). Substance 864264: MLS000082678. Data.gov. Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 69304-64-9 | Product Name : Decitabine Ring-opening Impurity. Retrieved February 13, 2026, from [Link]
-
Amr, A.-G. E., Mohamed, A. M., Mohamed, S. F., Abdel-Hafez, N. A., & Hammam, A. E.-F. G. (2006). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481–5488. [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 64264-15-9|2-(Pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 8. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation and Quantitation of 2-(Pyridin-2-yl)pyrimidin-4-ol via LC-MS/MS
Executive Summary
This application note details the mass spectrometric behavior of 2-(Pyridin-2-yl)pyrimidin-4-ol (C
Due to the compound's capacity for keto-enol tautomerism, standard library spectra often fail to account for solution-phase dynamics that affect ionization efficiency. This guide provides a validated LC-MS/MS protocol, elucidating the specific fragmentation pathways (loss of CO vs. HCN) and offering a robust quantification strategy for bioanalytical and synthetic quality control.
Chemical Context & Challenges[1][2]
The Tautomerism Challenge
The analyte exists in a dynamic equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one).
-
In Solution (LC Conditions): In polar protic solvents (methanol/water) and acidic buffers, the keto form predominates.
-
In Gas Phase (MS Source): The protonation site is critical. While the pyridine nitrogen is basic, the amide-like system of the pyrimidinone ring often directs fragmentation.
Implication: Analytical methods must control pH to stabilize the protonation state. We utilize an acidic mobile phase (0.1% Formic Acid) to lock the analyte into a protonated cationic state
Physicochemical Properties
-
Formula: C
H N O -
Exact Mass: 173.0589 Da
-
Observed Precursor $[M+H]^+: 174.0662 Da
-
LogP: ~0.8 (Moderately polar, suitable for Reverse Phase C18).
Experimental Protocol
Sample Preparation
To prevent precipitation or adduct formation, a specific dilution protocol is required.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute Stock 1:100 into 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.
-
Note: The addition of acid to the diluent is crucial to match the mobile phase and prevent peak fronting.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter before injection.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | High surface area for retention of polar heterocycles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier for desolvation. |
| Flow Rate | 0.4 mL/min | Optimal for ESI spray stability. |
| Gradient | 0-1 min: 5% B; 1-4 min: 5-95% B | Fast ramp to elute the moderately polar ligand. |
| Ion Source | ESI Positive (+) | Basic nitrogens ensure high ionization efficiency. |
| Capillary Voltage | 3500 V | Standard positive mode potential. |
| Desolvation Temp | 400°C | High temp required to desolvate N-heterocycles. |
Analytical Workflow Visualization
The following diagram outlines the logical flow from sample introduction to data processing, highlighting the critical decision points in the MS/MS acquisition.
Figure 1: Analytical workflow for the structural characterization of 2-(Pyridin-2-yl)pyrimidin-4-ol.
Fragmentation Mechanism & Results[1][3][4][5]
Primary Fragmentation Pathway
The fragmentation of 2-(Pyridin-2-yl)pyrimidin-4-ol is dominated by the stability of the pyrimidinone ring system.
-
Precursor (
174): The protonated molecule . -
Loss of CO (
174 146): This is the diagnostic transition for 4-pyrimidinones. The "hydroxy" group, existing as a carbonyl in the keto tautomer, is ejected as carbon monoxide (28 Da). This results in a ring contraction to a 5-membered heterocyclic cation. -
Loss of HCN (
146 119): The contracted ring subsequently loses Hydrogen Cyanide (27 Da), a standard fragmentation for nitrogenous aromatics. -
Pyridine Ring Retention: The bond between the pyridine and pyrimidine rings is robust. Fragments retaining the bipyridyl core structure are more common than cleavage between the rings (which would yield
79 or 96).
MRM Transitions for Quantification
For quantitative assays (e.g., PK studies), use the following Multiple Reaction Monitoring (MRM) transitions:
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Notes |
| Quantifier | 174.1 | 146.1 | 20 | Loss of CO (High Intensity) |
| Qualifier 1 | 174.1 | 119.1 | 35 | Sequential loss of CO + HCN |
| Qualifier 2 | 174.1 | 79.1 | 45 | Pyridin-2-yl cation (High Energy) |
Fragmentation Pathway Diagram
Figure 2: Proposed ESI-MS/MS fragmentation tree for 2-(Pyridin-2-yl)pyrimidin-4-ol.
References
-
Tautomerism in Hydroxypyrimidines: Giuliano, B. M., et al. (2010).[1] "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil." The Journal of Physical Chemistry A.
-
Synthesis and Biological Activity: Li, H., et al. (2020).[2][3] "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules.
-
General MS of Nitrogen Heterocycles: Demarais, N. J., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation." RSC Advances.
-
LC-MS Method Validation Standards: European Commission. (2011).[4][5] "Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed (SANCO/12495/2011)."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. uab.edu [uab.edu]
Strategic Development of Anti-Fibrotic Agents: The 2-(Pyridin-2-yl)pyrimidine Scaffold
[1][2]
Introduction: The Fibrosis Challenge and the Pyrimidine-Pyridine Solution
Fibrosis—the pathological accumulation of extracellular matrix (ECM) leading to organ failure—remains a critical unmet medical need in hepatic (NASH/ASH), pulmonary (IPF), and renal diseases. Central to this pathology is the activation of myofibroblasts, driven largely by the Transforming Growth Factor-beta (TGF-β) signaling axis.[1]
The 2-(pyridin-2-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry.[2] Its bidentate nature allows for precise chelation and hydrogen bonding within kinase ATP-binding pockets, making it an ideal core for developing inhibitors of ALK5 (TGF-β Type I Receptor) , p38 MAPK , and Collagen Prolyl 4-Hydroxylase (CP4H) .
This guide provides a comprehensive workflow for the design, synthesis, and biological validation of these derivatives, moving from chemical synthesis to in vivo proof-of-concept.
Mechanism of Action & Structural Logic
The primary therapeutic hypothesis for this scaffold involves the inhibition of the canonical TGF-β/Smad pathway. By blocking the phosphorylation of Smad2/3, the transcriptional program for fibrogenesis (expression of ACTA2 and COL1A1) is halted.
Diagram 1: TGF-β Signaling & Inhibitor Intervention
Caption: The 2-(pyridin-2-yl)pyrimidine derivative acts as an ATP-competitive inhibitor of ALK5, preventing Smad2/3 phosphorylation and downstream fibrotic gene expression.
Protocol 1: Modular Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives
To explore the Structure-Activity Relationship (SAR), a modular synthesis strategy is required. The most robust method involves the condensation of pyridine-2-carboximidamide with substituted vinamidinium salts or 1,3-dicarbonyl equivalents .
Reagents & Equipment[4][5]
-
Starting Materials: 2-Cyanopyridine derivatives, Sodium methoxide (NaOMe), Ammonium chloride (NH4Cl), Substituted 3-(dimethylamino)acroleins or 1,3-diketones.
-
Solvents: Methanol (anhydrous), Ethanol, DMF.
-
Equipment: Microwave reactor (optional for speed), Rotary evaporator, Flash chromatography system.
Step-by-Step Procedure
Step A: Formation of the Amidine Intermediate
-
Dissolve 10 mmol of the substituted 2-cyanopyridine in 20 mL anhydrous methanol.
-
Add 1.1 equivalents of NaOMe (0.5 M in MeOH) and stir at room temperature (RT) for 4 hours (formation of imidate).
-
Add 1.2 equivalents of solid NH4Cl and stir overnight at RT.
-
Workup: Remove solvent in vacuo. Triturate the residue with diethyl ether to obtain the pyridine-2-carboximidamide hydrochloride as a white/off-white solid. Use directly without further purification.
Step B: Pyrimidine Ring Closure (The "Pinner-Type" Condensation)
-
Suspend the amidine salt (5 mmol) and the appropriate 1,3-electrophile (e.g., 3-(dimethylamino)-1-(substituted-phenyl)prop-2-en-1-one for C4-aryl derivatives) in 15 mL Ethanol.
-
Base Addition: Add 1.5 equivalents of NaOEt or K2CO3.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Optimization Note: Microwave irradiation at 120°C for 30 mins often improves yield.
-
-
Quench: Cool to RT. Pour into 50 mL ice-water.
-
Isolation:
-
Precipitate: If solid forms, filter and wash with cold water/hexanes.
-
Extraction: If oil, extract with Ethyl Acetate (3x 20 mL), dry over MgSO4, and concentrate.
-
-
Purification: Flash column chromatography (Hexane:EtOAc gradient) to yield the final 2-(pyridin-2-yl)pyrimidine .
Application Note 1: In Vitro Anti-Fibrotic Screening
Objective: Validate the compound's ability to inhibit myofibroblast activation in hepatic stellate cells (HSC) or lung fibroblasts.
Cell Models
-
Liver: HSC-T6 (Rat) or LX-2 (Human) Hepatic Stellate Cells.
-
Lung: HLF (Human Lung Fibroblasts) or MRC-5.
Experimental Design (96-well format)
| Group | Treatment Conditions | Purpose |
| Control | Vehicle (0.1% DMSO) | Baseline cellular state |
| Fibrosis Induced | TGF-β1 (5–10 ng/mL) + Vehicle | Max fibrosis signal (100%) |
| Test Groups | TGF-β1 + Compound (0.1, 1, 10, 50 µM) | Dose-response assessment |
| Positive Control | TGF-β1 + SB-431542 (10 µM) or Pirfenidone | Assay validation |
Protocol 2: High-Content Imaging for -SMA
Alpha-smooth muscle actin (
-
Seeding: Plate LX-2 cells at 5,000 cells/well in a black-walled 96-well plate. Incubate 24h.
-
Starvation: Replace media with serum-free DMEM for 12h to synchronize cells.
-
Treatment: Add compounds (pre-treat for 1h), then add TGF-β1 (5 ng/mL). Incubate for 48h.
-
Fixation: Remove media, wash with PBS, fix with 4% Paraformaldehyde (15 min).
-
Staining:
-
Permeabilize (0.1% Triton X-100, 10 min).
-
Block (1% BSA, 30 min).
-
Primary Ab: Anti-
-SMA (1:200, 4°C overnight). -
Secondary Ab: Alexa Fluor 488 (Green) + DAPI (Blue) (1h, RT).
-
-
Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Cytation).
-
Analysis: Quantify "Mean Green Intensity per Cell" or "Fiber Area per Cell".
Application Note 2: In Vivo Validation (Liver Fibrosis)
Objective: Confirm efficacy in a complex physiological environment using the Carbon Tetrachloride (CCl
Animal Model
-
Subject: C57BL/6 Mice (Male, 8–10 weeks).
-
Induction: Intraperitoneal (i.p.) injection of CCl
(1:4 in corn oil/olive oil) at 1 mL/kg, twice weekly for 6–8 weeks.
Dosing Regimen
-
Therapeutic Mode: Start drug treatment at Week 4 (established fibrosis) and continue to Week 8.
-
Groups:
-
Sham (Corn oil only)
-
Model (CCl
+ Vehicle) -
Low Dose (10 mg/kg, p.o. daily)
-
High Dose (30 mg/kg, p.o. daily)
-
Reference (Pirfenidone 100 mg/kg)
-
Key Readouts
-
Histopathology: Sirius Red staining (collagen quantification).
-
Biochemistry: Hydroxyproline content (quantitative measure of total collagen).
-
Serum: ALT/AST levels (liver injury markers).
Diagram 2: Drug Development Workflow
Caption: Iterative workflow for developing 2-(pyridin-2-yl)pyrimidine anti-fibrotics, from synthesis to in vivo proof-of-concept.
References
-
Gu, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[3][2] Molecules, 25(22), 5226.[3] [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
-
Laping, N. J., et al. (2002). Tumor-specific efficacy of transforming growth factor-beta RI inhibition in Eker rats. Clinical Cancer Research, 8(10), 3101–3109. [Link]
-
Friedman, S. L. (2008). Hepatic stellate cells: protean, multifunctional, and enigmatic cells of the liver. Physiological Reviews, 88(1), 125–172. [Link]
-
Tsuchida, T., & Friedman, S. L. (2017). Mechanisms of hepatic stellate cell activation. Nature Reviews Gastroenterology & Hepatology, 14(7), 397–411. [Link]
Sources
Antimicrobial and antifungal assays for pyridinylpyrimidine compounds
Application Note: Antimicrobial and Antifungal Characterization of Pyridinylpyrimidine Derivatives
Introduction
Pyridinylpyrimidine scaffolds have emerged as a privileged structure in medicinal chemistry, historically utilized as kinase inhibitors (e.g., CDK, VEGFR) in oncology. However, recent repurposing efforts have identified their potent efficacy against prokaryotic and fungal targets, specifically inhibiting Dihydrofolate Reductase (DHFR) and specific serine/threonine kinases in pathogens.
The Challenge: While chemically versatile, pyridinylpyrimidines often exhibit poor aqueous solubility and high lipophilicity (
-
Compound Precipitation: Masquerading as bacterial growth (turbidity) or forming false "biofilms" on plasticware.
-
Solvent Toxicity: Requiring high DMSO concentrations that kill sensitive fungal strains independent of the drug.
This guide provides a validated, self-correcting workflow to accurately determine the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Mechanism of Action (MoA) for this specific compound class.
Pre-Assay Validation: The Solubility Check
Rationale: Standard optical density (OD600) readings are unreliable if the compound precipitates upon hitting the aqueous growth media. You must validate solubility before inoculation.
Protocol:
-
Prepare a 100× stock of the compound in 100% DMSO (e.g., 6.4 mg/mL for a final high-test concentration of 64 µg/mL).
-
Pipette 2 µL of stock into 198 µL of the specific assay media (MHB for bacteria, RPMI-MOPS for fungi) in a clear 96-well plate.
-
Visual Inspection: Place the plate against a dark background. Any cloudiness or crystal formation indicates precipitation.
-
Spectrophotometric Check: Measure Absorbance at 600 nm. If
(compared to media blank), you cannot use turbidity as a readout.-
Corrective Action: Switch to a metabolic dye endpoint (Resazurin) described in Section 3.[1]
-
Protocol A: Antibacterial Broth Microdilution (CLSI M07)
Scope: Determination of MIC against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. Standard: Aligned with CLSI M07-A10 guidelines.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Metabolic Indicator: Resazurin (0.015% w/v in sterile PBS).
-
Control Strain: S. aureus ATCC 29213.
Step-by-Step Methodology
-
Inoculum Preparation (Direct Colony Suspension):
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (
CFU/mL).
-
-
Plate Setup (96-well round bottom):
-
Columns 1-10: Add 50 µL of CAMHB.
-
Column 11 (Growth Control): 50 µL CAMHB + Inoculum (No Drug).
-
Column 12 (Sterility Control): 100 µL CAMHB (No Drug, No Bacteria).
-
-
Compound Dilution:
-
Add 50 µL of 2× compound stock to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10. Discard 50 µL from Column 10.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to Columns 1-11.
-
Final Volume: 100 µL. Final Bacterial Concentration:
CFU/mL.[1]
-
-
Incubation:
-
Seal with a gas-permeable membrane. Incubate at 35 ± 2°C for 16-20 hours.
-
-
Readout (The Pyridinylpyrimidine Adjustment):
-
Do not rely solely on visual turbidity.
-
Incubate for 1-2 hours.
-
Scoring: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.[3]
-
Protocol B: Antifungal Susceptibility (CLSI M27)
Scope: Yeasts (Candida albicans, C. glabrata). Critical Nuance: Pyridinylpyrimidines often show pH-dependent solubility. Standard Sabouraud Dextrose Broth is not acceptable due to pH fluctuation. You must use buffered RPMI.
Materials
-
Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Plates: 96-well flat-bottom (for better visual inspection of fungal "buttons").
Workflow Differences
-
Inoculum: Adjust yeast suspension to
to cells/mL, then dilute 1:1000 in RPMI-MOPS. -
Incubation: 35°C for 24-48 hours (slower growth than bacteria).
-
Endpoint:
-
Pyridinylpyrimidines are often fungistatic.
-
MIC-50: The lowest concentration causing a
reduction in turbidity compared to the growth control (Column 11).
-
Visualization: Assay Workflow
The following diagram illustrates the decision matrix for selecting the correct readout based on compound solubility.
Figure 1: Decision tree for MIC assay execution, prioritizing metabolic readouts (Resazurin) when pyridinylpyrimidine solubility is compromised.
Mechanism of Action: DHFR Inhibition[4]
Many pyridinylpyrimidines function as competitive inhibitors of Dihydrofolate Reductase (DHFR), mimicking the pteridine ring of folate.
Assay Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[4] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).
Protocol:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrates: Dihydrofolic acid (50 µM) + NADPH (60 µM).
-
Enzyme: Recombinant bacterial (E. coli) or fungal (C. albicans) DHFR.
-
Procedure:
-
Incubate Enzyme + Compound (various concentrations) for 5 min.
-
Initiate reaction by adding NADPH + DHF.
-
Monitor
for 180 seconds.
-
-
Calculation: Plot % Activity vs. log[Compound] to determine
.
Visualization: DHFR Inhibition Pathway
Figure 2: Mechanism of Action. Pyridinylpyrimidines competitively bind DHFR, preventing the reduction of DHF to THF, thereby halting DNA synthesis.
Data Analysis & Quality Control
| Parameter | Acceptance Criteria | Notes |
| Z-Factor | Required for high-throughput screening campaigns. | |
| DMSO Tolerance | Higher DMSO kills Candida spp., causing false positives. | |
| Sterility Control | No Growth | Clear well (or Blue Resazurin). |
| Growth Control | Robust Growth | Turbid well (or Pink Resazurin). |
| Reference MIC | Within 1 dilution | S. aureus ATCC 29213 must fall within CLSI ranges. |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7][8][9] 11th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[5][10][11] 4th Edition.[5][11] [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[1][2][12][13] Methods, 42(4), 321-324. [Link]
-
Viswanathan, P., et al. (2012).[14] Pyridinylpyrimidines as inhibitors of dihydrofolate reductase: Synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Pyridin-2-YL)pyrimidin-4-OL
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(Pyridin-2-YL)pyrimidin-4-OL. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced chemical principles that govern purification success.
Section 1: Understanding the Core Challenge - Tautomerism
A primary hurdle in the purification of 2-(Pyridin-2-YL)pyrimidin-4-OL is its existence as an equilibrium of two tautomeric forms: the hydroxyl (lactim) form and the keto (lactam) form. This equilibrium is not static; it is highly influenced by the solvent environment.[1][2] Understanding this behavior is fundamental to troubleshooting purification issues.
-
2-(Pyridin-2-yl)pyrimidin-4-ol (Lactim form): Possesses a hydroxyl group, capable of acting as a hydrogen bond donor.
-
2-(Pyridin-2-yl)pyrimidin-4(3H)-one (Lactam form): Features a carbonyl group and an N-H bond. This form is generally more polar.
Polar solvents tend to stabilize the more polar lactam tautomer, shifting the equilibrium.[1][3] This shift directly impacts the compound's solubility, polarity, and interactions with chromatographic stationary phases.
Caption: Tautomeric equilibrium of the target compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-(Pyridin-2-YL)pyrimidin-4-OL in a practical, problem-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor Solubility in Common Solvents | The compound's planar, heterocyclic structure and strong intermolecular hydrogen bonding (especially in the lactam form) lead to high lattice energy. | Solution: Use highly polar aprotic solvents like DMF or DMSO for initial dissolution, followed by an anti-solvent precipitation method. For example, dissolve the crude material in minimal hot DMF and add water or ethyl acetate dropwise to induce crystallization.[4] |
| Compound "Streaking" or Tailing on TLC/Column | 1. The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica gel surface. 2. The presence of multiple tautomers with different polarities can cause band broadening. | Solution 1 (Acid/Base Modifier): Add a small amount (0.5-1%) of a modifier to your mobile phase. For basic compounds, triethylamine (TEA) is used to saturate the acidic sites on the silica. Alternatively, a small amount of acetic acid can protonate the pyridine, which sometimes leads to sharper peaks, though solubility may change. Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like alumina or a C18-functionalized reversed-phase silica. |
| Product Crashes Out at the Top of the Column | The solvent used to load the sample (e.g., DCM/MeOH) is significantly more polar than the initial column eluent (e.g., pure DCM or Hexane/EtOAc). This causes the compound to precipitate upon contact with the less polar mobile phase. | Solution (Adsorption or "Dry Loading"): Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (~2-3x the mass of your product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, ensuring a clean and even starting band.[5] |
| Low Recovery from Recrystallization | 1. The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures. 2. Too much solvent was used initially.[6] | Solution 1 (Solvent System): Employ a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol).[7] Then, add a "poor" solvent (an anti-solvent like diethyl ether or hexanes) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. Solution 2 (Minimize Volume): Always use the minimum amount of hot solvent required to fully dissolve the solid. This maximizes the concentration gradient upon cooling, driving crystallization.[6] |
| Co-elution of a Stubborn Impurity | The impurity has a very similar polarity to the target compound. This is common if the impurity is a regioisomer or a closely related byproduct. | Solution (Optimize Chromatography): Switch to a different solvent system to alter selectivity. For example, if DCM/Methanol fails, try Chloroform/Acetone or Ethyl Acetate/Ethanol. If separation is still poor, a slower, gradient elution on a high-performance flash chromatography system may be required to improve resolution. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound: recrystallization or column chromatography?
A1: The choice depends on the impurity profile and scale.
-
For removing highly non-polar or highly polar impurities: Recrystallization is often more efficient and scalable. If your crude material is >90% pure, recrystallization is the preferred method to achieve high purity.
-
For separating impurities of similar polarity: Column chromatography provides superior resolving power and is necessary when multiple components are present or when impurities are structurally similar to the product.[8][9]
Caption: General purification decision workflow.
Q2: Which analytical techniques are best for assessing the final purity?
A2: A combination of methods provides the most comprehensive assessment.
-
HPLC (High-Performance Liquid Chromatography): Excellent for quantifying purity by peak area percentage and detecting trace impurities. A reversed-phase C18 column with a mobile phase like acetonitrile/water with a TFA or formic acid modifier is a good starting point.[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of solvent residues or proton-bearing impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and helps in identifying the mass of unknown impurities.[10]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities typically broaden and depress the melting point range.[11]
Q3: My compound appears to change color upon standing or during chromatography. Why?
A3: This is likely due to minor oxidative degradation. Heterocyclic compounds, especially those with electron-rich rings or benzylic-like positions, can be susceptible to air oxidation, which can generate minor, highly colored impurities. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.
Section 4: Standardized Purification Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is effective for removing non-polar impurities and baseline material when the crude product is relatively clean.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-(Pyridin-2-YL)pyrimidin-4-OL. Add the minimum volume of hot ethanol required to achieve complete dissolution. Stir and heat gently on a hot plate.
-
Hot Filtration (Optional): If insoluble particulates are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed to separate the target compound from impurities of similar polarity.
-
Stationary Phase Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with the initial mobile phase (e.g., 100% Dichloromethane). The column bed should be compact and level.
-
Sample Loading: Dissolve the crude material in a minimal amount of DCM/Methanol (e.g., 95:5). If solubility is low, perform a dry load as described in the Troubleshooting Table.
-
Elution:
-
Begin elution with 100% Dichloromethane (DCM).
-
Gradually increase the polarity by adding methanol. A typical gradient might be:
-
100% DCM (2 column volumes)
-
1% MeOH in DCM (4 column volumes)
-
2% MeOH in DCM (4 column volumes)
-
5% MeOH in DCM until the product has fully eluted.
-
-
Expert Tip: Add 0.5% triethylamine (TEA) to the entire mobile phase to prevent peak tailing.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (using, for example, 95:5 DCM/MeOH as the eluent and visualizing under UV light at 254 nm).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
I.R.I.S. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. [Link]
-
PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
-
WuXi Biology. (n.d.). How about Tautomers?. [Link]
-
Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
ResearchGate. (2025, August 8). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]
-
NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]
-
PubMed. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
PMC - NIH. (2019, July 8). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. [Link]
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
- Google Patents. (n.d.). WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof.
-
Bentham Science. (2021, February 10). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. [Link]
- Google Patents. (n.d.).
-
PMC. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
NIST WebBook. (n.d.). pyridin-2-ol. [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. athabascau.ca [athabascau.ca]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. columbia.edu [columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Pyridinylpyrimidine Synthesis
Welcome to the technical support center for pyridinylpyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyridinylpyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis can be challenging, often plagued by issues of low yield and competing side reactions.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemistry. We will explore the causality behind experimental choices, offering troubleshooting strategies and field-proven insights to help you enhance the efficiency and success of your reactions.
Part 1: Common Synthetic Strategies & Key Challenges
The construction of the pyridinylpyrimidine core typically involves the formation of a crucial carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between the two heterocyclic rings. Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to achieve this transformation with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming the C-C bond between a halopyrimidine and a pyridinylboronic acid (or ester), or vice-versa. While versatile, its success is highly dependent on a multitude of interacting parameters.[1]
-
Buchwald-Hartwig Amination: This is the premier method for forming the C-N linkage, coupling a halopyrimidine with an aminopyridine. The reaction is known for its broad substrate scope but can be particularly sensitive to catalyst inhibition by the nitrogen-rich substrates.[2][3]
-
Classical Condensation Reactions: Methods like the Pinner synthesis involve the cyclization of amidines with 1,3-dicarbonyl compounds to construct the pyrimidine ring.[4] While effective, these methods may lack the regiocontrol and functional group compatibility of cross-coupling strategies.
The primary challenges researchers face are often rooted in the intricacies of the palladium catalytic cycle, the reactivity of the heterocyclic starting materials, and the reaction conditions.
Part 2: Troubleshooting Guide for Low Yield
This section addresses specific issues encountered during pyridinylpyrimidine synthesis in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling is giving me less than 30% yield. Where do I start troubleshooting?
A: A low yield in a Suzuki coupling is a common but solvable problem. Before making drastic changes, approach the issue systematically. The problem often lies in one of three areas: reagent quality, reaction atmosphere, or the catalytic system itself.
Initial Checks (The Usual Suspects):
-
Reagent Integrity:
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive trimeric boroxines upon standing. Confirm the purity of your boronic acid by NMR or use a freshly opened bottle. Consider using more stable boronate esters (e.g., pinacol esters).
-
Halide Reactivity: Aryl chlorides are generally less reactive than bromides or iodides.[5] If you are using a chloride, you will likely need a more active catalyst system (i.e., a specialized ligand) and potentially higher temperatures.[6][7]
-
-
Atmosphere and Solvents:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.
-
Base and Solvent Quality: Use a high-purity base (e.g., K₂CO₃, Cs₂CO₃) and anhydrous solvents. The presence of water can be beneficial in some Suzuki reactions by aiding the solubility of the base, but excess water can promote protodeboronation.[8] A common solvent system is a mixture of an organic solvent like 1,4-dioxane with water.[8]
-
-
Reaction Temperature:
If these initial checks do not resolve the issue, the next step is to re-evaluate your catalytic system.
Q2: I'm attempting a Buchwald-Hartwig amination to connect my pyridine and pyrimidine rings, but the reaction stalls or fails completely. I suspect catalyst deactivation. Why does this happen with these substrates and how can I prevent it?
A: This is a classic challenge when working with nitrogen-rich heterocycles. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit the catalyst by blocking the sites needed for the catalytic cycle to proceed, effectively poisoning your reaction.[9]
Solutions to Overcome Catalyst Inhibition:
-
Ligand Selection is Critical: The right ligand can both stabilize the palladium catalyst and create a sterically hindered environment that disfavors pyridine binding while promoting the desired C-N bond formation.[7][10]
-
Bulky, Electron-Rich Phosphines: Use ligands specifically designed for challenging couplings. Buchwald ligands like XPhos, RuPhos, or BrettPhos are excellent choices.[9][11] These ligands are both sterically demanding and electron-rich, which facilitates the crucial reductive elimination step and stabilizes the active catalyst.
-
Bidentate Ligands: In some cases, bidentate ligands like Xantphos can be less prone to displacement by the pyridine substrate compared to monodentate ligands.[2][9]
-
-
Choice of Base and Solvent:
-
Base: A strong, non-nucleophilic, sterically hindered base like NaOtBu or LHMDS is typically required.[11] However, if your substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher reaction temperatures.[9]
-
Solvent: While toluene and dioxane are standard, polar substrates may have poor solubility. Solvents like t-BuOH or DMF can improve solubility, but be cautious as some polar solvents can also coordinate to the catalyst.[9]
-
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts are more stable and generate the active LPd(0) species more cleanly and efficiently, often leading to more reproducible results.[11]
Q3: My main impurity is a homocoupled dimer of my boronic acid (Aryl-Aryl). What reaction parameter should I adjust to minimize this side reaction?
A: The homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen or an inappropriate choice of catalyst and base.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Any residual oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.
-
Catalyst Loading: Sometimes, excessively high palladium concentrations can promote side reactions. Try reducing the catalyst loading to the 1-2 mol% range.
-
Base Selection: The choice and amount of base can be influential. Using a slight excess (e.g., 1.5 - 2.0 equivalents) is typical. If homocoupling persists with a strong base like K₂CO₃, consider a milder base.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Part 3: Process Optimization Workflow
To provide a clear, logical path for troubleshooting, the following workflow can be applied to systematically diagnose and solve issues of low yield.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Which is a better coupling partner: a halo-pyrimidine with a pyridinyl-boronic acid, or a halo-pyridine with a pyrimidinyl-boronic acid?
-
A: The choice often depends on the availability and stability of the starting materials. However, consider the electronic properties. Palladium-catalyzed couplings are often more efficient when one coupling partner is electron-rich and the other is electron-poor. Analyze your specific substrates to make the best choice.
-
-
Q: How can I improve the purification of my final product? It streaks badly on my silica gel column.
-
A: The basic nitrogen atoms in your pyridinylpyrimidine product can interact strongly with the acidic silica gel, causing streaking and poor separation. You can mitigate this by:
-
Neutralizing the Silica: Pre-treating your silica gel slurry with a small amount of a tertiary amine (e.g., 1-2% triethylamine in your eluent) can neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for your chromatography.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids these issues entirely.
-
Acid/Base Extraction: An acid wash can protonate your product, pulling it into the aqueous layer and separating it from non-basic impurities. Subsequent basification and extraction can recover the purified product.
-
-
-
Q: Can I use the same ligand for both Suzuki and Buchwald-Hartwig reactions?
-
A: While there is some overlap, it is generally best to use ligands optimized for each specific reaction type. For instance, ligands that excel in Suzuki couplings by promoting transmetalation may not be the most efficient for the deprotonation and reductive elimination steps of the Buchwald-Hartwig amination. Consulting a ligand selection guide for your specific transformation is highly recommended.[11]
-
Part 5: Key Reaction Parameters & Experimental Protocols
Data Summary: Optimizing Cross-Coupling Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Pd Source | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3 | XPhos Pd G3, RuPhos Pd G3 | Pre-catalysts often give more reproducible results by ensuring efficient generation of the active Pd(0) species.[11] |
| Ligand | SPhos, XPhos, P(tBu)₃ | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination, especially with challenging substrates.[7][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, KOtBu, LHMDS | The base in Suzuki reactions facilitates transmetalation. In Buchwald-Hartwig, it is required for amine deprotonation.[9][11] |
| Solvent | Dioxane/H₂O, Toluene, THF, DMF | Toluene, Dioxane, t-BuOH | Solvent choice affects reagent solubility and can influence catalyst activity.[8][9] |
| Temperature | 80 - 120 °C (or MW) | 80 - 110 °C | Higher temperatures are often needed for less reactive substrates like aryl chlorides. |
General Protocol for Suzuki-Miyaura Coupling
Note: This is a general starting point. Optimization of catalyst, ligand, base, and solvent is likely required for specific substrates.
-
Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Catalytic Cycle of Suzuki Coupling
The following diagram illustrates the key steps in the catalytic cycle. Understanding this cycle is crucial for diagnosing where a reaction might be failing.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
-
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Available at: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PMC. Available at: [Link]
-
Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. DSpace@MIT. Available at: [Link]
-
Tips on increasing yield of Miyaura coupling reaction?. Reddit. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]
-
Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Scientific Research in Science and Technology. Available at: [Link]
- Purification method of pyridine and pyridine derivatives. Google Patents.
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Resolving tautomeric ambiguity in 2-(Pyridin-2-YL)pyrimidin-4-OL characterization
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-YL)pyrimidin-4-OL. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent tautomeric ambiguity of this molecule. Our goal is to equip you with the necessary knowledge and experimental protocols to confidently characterize your compound.
Understanding the Challenge: Tautomerism in 2-(Pyridin-2-YL)pyrimidin-4-OL
The structure of 2-(Pyridin-2-YL)pyrimidin-4-OL allows for the existence of two primary tautomeric forms in equilibrium: the enol form (4-hydroxy) and the more stable keto form (4-one or 4(3H)-pyrimidinone). The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity, pH, and the solid-state packing forces. This dynamic behavior often leads to confusing analytical data, complicating structural elucidation and reproducibility.[1][2]
Frequently Asked Questions (FAQs)
Q1: My TLC analysis of a purified sample of 2-(Pyridin-2-YL)pyrimidin-4-OL shows two distinct spots. Does this indicate an impure sample?
A1: Not necessarily. The observation of two spots on a TLC plate is a classic indicator of tautomerism. The keto and enol forms have different polarities and will interact with the stationary phase differently, leading to distinct Rf values. The more polar keto tautomer will typically have a lower Rf value than the less polar enol form. The relative intensity of the spots can also give a qualitative idea of the tautomeric ratio in the specific eluent system used.[1]
Q2: The ¹H NMR spectrum of my compound displays duplicate signals for some protons. How can I interpret this?
A2: The presence of duplicate signals in the NMR spectrum is strong evidence for the coexistence of both tautomers in solution.[1] Because the rate of interconversion between the keto and enol forms is often slow on the NMR timescale, you will observe separate sets of peaks for each tautomer. The integration of these distinct peaks can be used to determine the tautomeric ratio in the specific NMR solvent.
Q3: Which tautomer of 2-(Pyridin-2-YL)pyrimidin-4-OL is more stable?
A3: The relative stability is highly dependent on the phase and environment. In the gas phase, the enol (4-hydroxy) form may be more favored. However, in the solid state and in polar solvents, the keto (4-one) form is generally more stable due to its ability to form intermolecular hydrogen bonds.[1][2][3] Computational studies on similar pyrimidinone systems have shown that the introduction of a nitrogen atom in the ring shifts the equilibrium towards the keto form.[3]
Q4: How does the choice of solvent affect the characterization of my compound?
A4: The solvent plays a critical role in determining the position of the tautomeric equilibrium.[4][5][6][7] Polar protic solvents, such as water, methanol, and DMSO, will favor the more polar keto tautomer by stabilizing it through hydrogen bonding.[1][4][5] Conversely, non-polar aprotic solvents, like chloroform or dioxane, can shift the equilibrium towards the enol form.[1][8] This is a crucial consideration when preparing samples for any spectroscopic analysis.
Troubleshooting and Experimental Guides
This section provides detailed protocols to resolve the tautomeric ambiguity of 2-(Pyridin-2-YL)pyrimidin-4-OL.
Workflow for Tautomer Characterization
The following diagram outlines a systematic approach to characterizing the tautomeric forms of your compound.
Caption: A comprehensive workflow for the characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution.
Protocol:
-
Sample Preparation: Prepare separate NMR samples of your compound in a polar protic solvent (e.g., DMSO-d₆) and a non-polar aprotic solvent (e.g., CDCl₃).
-
Acquire Spectra: Obtain ¹H and ¹³C NMR spectra for each sample.
-
Data Analysis:
-
Look for two distinct sets of signals in the ¹H NMR spectrum, corresponding to the keto and enol forms.
-
The keto form will typically show an N-H proton signal, while the enol form will have an O-H proton signal. The chemical shifts of the aromatic protons will also differ between the two tautomers.
-
In the ¹³C NMR spectrum, the keto form will exhibit a signal characteristic of a carbonyl carbon (C=O) at a lower field (higher ppm), while the enol form will have a signal for a carbon attached to a hydroxyl group (C-OH) at a higher field (lower ppm).
-
-
Quantification: Calculate the tautomeric ratio by integrating the well-resolved, non-overlapping peaks corresponding to each tautomer in the ¹H NMR spectrum.
| Expected ¹H and ¹³C NMR Chemical Shifts | Keto Tautomer (in DMSO-d₆) | Enol Tautomer (in CDCl₃) |
| ¹H NMR | ||
| Pyrimidine-NH | ~12-13 ppm (broad) | Absent |
| Pyrimidine-OH | Absent | ~10-12 ppm (broad) |
| Aromatic Protons | Distinct set of signals | Shifted set of signals |
| ¹³C NMR | ||
| Pyrimidine C=O | ~160-170 ppm | Absent |
| Pyrimidine C-OH | Absent | ~155-165 ppm |
UV-Vis Spectroscopy
The electronic transitions of the keto and enol tautomers differ, resulting in distinct UV-Vis absorption spectra.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Sample Preparation: Prepare dilute solutions of your compound in each solvent.
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis:
-
Compare the absorption maxima (λ_max) across the different solvents.
-
The keto and enol forms will have characteristic absorption bands. A shift in the λ_max and changes in the shape of the spectrum with solvent polarity indicate a shift in the tautomeric equilibrium.[4][9][10][11]
-
Often, the keto form absorbs at a longer wavelength compared to the enol form.[11]
-
Caption: Influence of solvent polarity on tautomeric equilibrium and the resulting UV-Vis spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the functional groups present in each tautomer, particularly in the solid state.
Protocol:
-
Sample Preparation: Prepare a solid-state sample (e.g., KBr pellet or ATR) and, if possible, solutions in a non-polar and a polar solvent using appropriate IR-transparent cells.
-
Acquire Spectra: Obtain the FT-IR spectrum for each sample.
-
Data Analysis:
-
Keto Form: Look for a strong absorption band corresponding to the C=O stretching vibration (typically 1650-1700 cm⁻¹) and an N-H stretching band (around 3100-3300 cm⁻¹).
-
Enol Form: Look for a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration (typically 1620-1680 cm⁻¹). The absence of a strong C=O band is indicative of the enol form.
-
Single Crystal X-ray Diffraction
This is the most definitive method for determining the structure of the compound in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of your compound from a suitable solvent. This can be challenging, and screening of various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.) may be necessary.
-
Data Collection and Analysis: Subject a suitable crystal to X-ray diffraction analysis. The resulting crystal structure will unambiguously show which tautomeric form is present in the solid state. For pyrimidinone derivatives, the keto form is often the one observed in the crystal lattice.[12][13][14]
Computational Chemistry
Theoretical calculations can provide valuable insights into the relative stabilities of the tautomers.
Protocol:
-
Structure Optimization: Use quantum chemical methods, such as Density Functional Theory (DFT), to perform geometry optimizations of both the keto and enol tautomers in the gas phase and with a solvent continuum model (e.g., PCM).[3][15][16]
-
Energy Calculation: Calculate the relative electronic energies and Gibbs free energies of the optimized structures.
-
Data Analysis: The calculated energy difference will predict the more stable tautomer under the specified conditions. These theoretical results can then be correlated with your experimental findings.
References
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
- Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. (2022). R Discovery.
- Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. (n.d.). ResearchGate.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). ACS Publications.
- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. (n.d.). RSC Publishing.
- Synthesis and X-ray structural studies of pyrimidin-2,4-dione and 2-thioxo-1H-pyrimidin-4-one bearing chloroethyl moiety. (2006). Sci-Hub.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC.
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). PMC.
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.).
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). PMC - PubMed Central.
- Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018). The Journal of Physical Chemistry A.
- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate.
- Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis. (n.d.). Benchchem.
- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2025). ResearchGate.
- When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? (2015). ResearchGate.
- Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. (2016). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Sci-Hub. Synthesis and X-ray structural studies of pyrimidin-2,4-dione and 2-thioxo-1H-pyrimidin-4-one bearing chloroethyl moiety / Journal of Molecular Structure, 2006 [sci-hub.kr]
- 14. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(Pyridin-2-YL)pyrimidin-4-OL
Welcome to the technical support guide for 2-(Pyridin-2-YL)pyrimidin-4-OL. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. Poor aqueous solubility is a common hurdle for many promising small molecules, leading to unreliable data and hindering research progress.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving these challenges, ensuring the integrity and reproducibility of your results.
Understanding the Molecule: Why is Solubility an Issue?
2-(Pyridin-2-YL)pyrimidin-4-OL (MW: 173.17 g/mol ) possesses a chemical structure that contributes to its low aqueous solubility.[3] Its relatively planar, heteroaromatic ring system can lead to strong crystal lattice packing, making it difficult for solvent molecules to break it apart. Furthermore, the molecule has both a weakly acidic hydroxyl group (on the pyrimidinol ring, which exists in tautomeric equilibrium) and basic nitrogen atoms in the pyridine and pyrimidine rings. This amphoteric nature means its charge state—and therefore its solubility—is highly dependent on the pH of the solution.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems in a question-and-answer format, starting with the most frequent issues and progressing to more advanced formulation strategies.
Level 1: Basic Stock & Dilution Problems
Question: I'm seeing particles or cloudiness in my DMSO stock solution. What's happening?
Answer: This indicates that you have exceeded the solubility limit of 2-(Pyridin-2-YL)pyrimidin-4-OL in DMSO. While DMSO is a powerful organic solvent, it has its limits. Storing compounds, especially in high concentrations for extended periods, can lead to precipitation, a problem observed in up to 26% of test plates in some studies.[6]
Immediate Actions:
-
Gentle Warming: Warm the stock solution in a 37°C water bath for 10-15 minutes.
-
Vortex/Sonication: Vortex the tube vigorously or place it in a bath sonicator for 5-10 minutes.
-
Verification: Visually inspect the solution against a light source to ensure all particulate matter has dissolved. If not, the stock concentration is too high and should be remade at a lower concentration.
Question: My DMSO stock is clear, but I see immediate precipitation when I dilute it into my aqueous assay buffer. How do I fix this?
Answer: This is a classic case of "antisolvent precipitation."[7] The compound is soluble in the 100% DMSO stock but crashes out when introduced to the aqueous buffer, where its solubility is much lower.[7][8] The final DMSO concentration in your assay is likely too low to keep the compound in solution.
Troubleshooting Workflow:
Here is a decision-making workflow to address this common issue.
Caption: Decision workflow for initial solubility troubleshooting.
Level 2: Optimizing the Formulation
If simply increasing the DMSO concentration is not viable due to assay interference or cell toxicity, the next step is to modify the formulation itself.
Question: How can I use pH to improve the solubility of 2-(Pyridin-2-YL)pyrimidin-4-OL?
Answer: Because the compound has both acidic and basic functional groups, its solubility is highly pH-dependent.[4][9] The general principle is that the charged (ionized) form of a compound is more water-soluble than the neutral form.[9]
-
At low pH (e.g., pH < 4): The basic nitrogen atoms on the pyridine and pyrimidine rings will become protonated (positively charged), which should increase solubility.
-
At high pH (e.g., pH > 9): The acidic hydroxyl group will become deprotonated (negatively charged), which should also increase solubility.
You must determine the optimal pH that both solubilizes your compound and is compatible with your assay system.
Question: What are co-solvents, and how can they help beyond DMSO?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[10][11] They work by reducing the polarity of the water, making it a more favorable environment for the compound.[11] It is crucial to use a combination of solvents to find the optimal ratio for maximum solubility.[10]
| Co-Solvent | Typical Starting % (v/v) in Assay | Pros | Cons |
| DMSO | 0.1 - 1% | Strong solvent, widely used. | Can be toxic to cells at >1%, may interfere with some enzymes. |
| Ethanol | 1 - 5% | Less toxic than DMSO, readily available. | Can precipitate proteins, less potent solvent than DMSO. |
| Polyethylene Glycol (PEG 400) | 1 - 10% | Low toxicity, good for in vivo studies. | Can be viscous, may interfere with some assays. |
| N-Methyl-2-pyrrolidone (NMP) | 0.5 - 2% | Very strong solubilizer. | Higher potential for toxicity, must be used with caution.[10] |
Important: Always test your assay's performance with the chosen co-solvent alone (a vehicle control) to ensure it does not interfere with the results.[12]
Level 3: Advanced Solubilization Techniques
Question: I've tried pH and co-solvents, but I still have issues. What's next?
Answer: When standard methods fail, advanced excipients like cyclodextrins can be highly effective.
What are Cyclodextrins? Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[13] This unique structure allows them to encapsulate a poorly soluble "guest" molecule, like 2-(Pyridin-2-YL)pyrimidin-4-OL, within their core. The resulting "inclusion complex" has a water-soluble exterior, effectively shuttling the compound into solution.[13][14][15]
Caption: Cyclodextrin encapsulates a hydrophobic molecule.
Which Cyclodextrin to Use? Modified cyclodextrins are generally preferred in research settings due to their significantly higher aqueous solubility compared to the parent molecules.[16]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A common choice with high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative, often very effective at complexing with molecules that have basic nitrogen groups.
Step-by-Step Protocols
Protocol 1: pH-Based Solubility Screening
-
Prepare Buffers: Make a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10) at a concentration of 50 mM.
-
Prepare Compound Slurry: Add an excess amount of solid 2-(Pyridin-2-YL)pyrimidin-4-OL to a microcentrifuge tube (e.g., 1-2 mg).
-
Add Buffer: Add a fixed volume of each buffer (e.g., 500 µL) to separate tubes containing the compound.
-
Equilibrate: Rotate the tubes at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Separate: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy with a standard curve).
-
Analyze: Plot solubility versus pH to identify the pH range that provides the highest solubility.
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your chosen assay buffer.
-
Add Compound: Add solid 2-(Pyridin-2-YL)pyrimidin-4-OL to the cyclodextrin solution to achieve your desired final concentration.
-
Facilitate Complexation: Vortex vigorously and sonicate the solution in a bath sonicator for 30-60 minutes. Gentle warming to 37-40°C can also aid complex formation.
-
Sterile Filtration: Once fully dissolved, pass the solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility.
-
Vehicle Control: Remember to prepare a vehicle control containing the same concentration of HP-β-CD in buffer to test for any effects of the excipient on your assay.
By systematically applying these troubleshooting steps and formulation strategies, you can overcome the solubility challenges presented by 2-(Pyridin-2-YL)pyrimidin-4-OL, enabling you to generate accurate and reliable data in your critical assays.
References
-
Bouchard, A., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Wang, Z., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
National Center for Biotechnology Information. 4-(Pyridin-2-yl)pyrimidin-2-amine. PubChem. [Link]
-
National Center for Biotechnology Information. 4-(Pyridin-2-yl)phenol. PubChem. [Link]
-
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Ghassemi, A. H., et al. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
Lyu, J., et al. (2021). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Omega. [Link]
-
Sharma, A., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC - PubMed Central. [Link]
-
SciSpace. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Grohganz, H., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Lamanec, T. R., et al. (2007). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. [Link]
-
ResearchGate. (2007). (PDF) Ionic Equilibria and the pH Dependence of Solubility. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2020). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]
-
Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]
-
PMC. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]
-
MDPI. (2020). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. [Link]
-
askIITians. (2024). How does pH affect solubility?. [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. [Link]
-
Lead Sciences. 2-(Pyridin-2-yl)pyrimidin-4-ol. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
PMC - NIH. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
ResearchGate. (2024). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
NIST WebBook. pyridin-2-ol. [Link]
-
LookChem. CAS No.3680-71-5,Pyrrolo[2,3-d]pyrimidin-4-ol Suppliers. [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 64264-15-9|2-(Pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimization of Catalyst for 2-(Pyridin-2-YL)pyrimidin-4-OL Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-YL)pyrimidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this specific transformation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the key challenges and starting points for this synthesis.
Q1: What is the most common and effective catalytic method for synthesizing 2-(Pyridin-2-YL)pyrimidin-4-OL?
A1: The most prevalent and versatile method is a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1][2] This reaction typically involves coupling a halogenated pyrimidin-4-ol (e.g., 2-chloro- or 2-bromo-pyrimidin-4-ol) with a pyridin-2-ylboronic acid or its corresponding ester derivative.
Q2: Why is catalyst selection particularly challenging for this specific molecule?
A2: The primary difficulty stems from the presence of Lewis basic nitrogen atoms in both the pyridine and pyrimidine rings. These nitrogen atoms can coordinate strongly to the palladium center of the catalyst, leading to the formation of stable, inactive complexes. This phenomenon, known as catalyst poisoning, can halt the catalytic cycle and is a major hurdle in achieving high yields.[3]
Q3: What is a reliable starting point for reaction conditions?
A3: A robust starting point is to use a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or an in-situ generated catalyst from a Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.[4] An inorganic base such as potassium carbonate (K₂CO₃) and a solvent system like aqueous dioxane or a mixture of toluene and water are commonly employed.[1][5]
Q4: My boronic acid seems to be degrading. What can I do?
A4: Boronic acids are susceptible to degradation, particularly through protodeboronation.[6] It is highly recommended to use freshly purchased or purified boronic acids. For greater stability, consider using boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts, which are often more robust and release the boronic acid slowly under the reaction conditions.[6]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Issue 1: Low or No Product Yield with Starting Material Unconsumed
Q: My reaction shows very little conversion to the desired product, and I recover most of my starting material. What are the likely causes?
A: This is a classic symptom of an inactive or inhibited catalytic cycle. The root cause often lies with the catalyst itself or the reaction environment.
Potential Causes & Solutions:
-
Catalyst Poisoning by Heterocycle Nitrogens: As mentioned, the nitrogen atoms in your substrates are likely culprits.
-
Expert Insight: The coordination of the pyridine nitrogen can sequester the active palladium species, preventing it from participating in the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][8][9] These ligands form more stable complexes with palladium and can often outcompete the pyridine for coordination, thereby protecting the catalyst.
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in-situ to the active Pd(0) species. This reduction can be inefficient.[10][11]
-
Expert Insight: The reduction step can sometimes consume the boronic acid or phosphine ligand, leading to side reactions like homocoupling.[10]
-
Solution: Consider using a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst, which is designed for reliable and efficient activation.[10]
-
-
Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen and can be rapidly oxidized to inactive palladium species (e.g., palladium black).[6]
-
Solution: Ensure your reaction setup is rigorously deoxygenated. This can be achieved by sparging your solvent with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[10] All reagents should be handled under an inert atmosphere.
-
Issue 2: Significant Side Product Formation
Q: I am observing significant byproducts, primarily the homocoupled product of my pyridinylboronic acid. How can I suppress this?
A: Homocoupling (dimerization of the boronic acid) is a common side reaction in Suzuki couplings and typically points to issues with oxygen or the catalyst reduction step.
Potential Causes & Solutions:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.[10]
-
Solution: Improve your degassing procedure as described above. A rigorously oxygen-free environment is the most effective way to minimize this side reaction.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the pyridine group from boron to palladium) is slow, the organopalladium intermediate has more time to engage in side reactions.
-
Expert Insight: The choice of base is critical for activating the boronic acid for transmetalation.[12]
-
Solution: Screen different bases. While K₂CO₃ is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes accelerate transmetalation and improve the yield of the desired cross-coupled product.[10]
-
Issue 3: Reaction Stalls or Proceeds Inconsistently
Q: My reaction starts well, as confirmed by TLC/LC-MS, but then stalls before completion. What could be causing this gradual catalyst deactivation?
A: A reaction that starts but then dies is a hallmark of catalyst instability over the course of the experiment.
Potential Causes & Solutions:
-
Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or P-C bond cleavage under prolonged heating or in the presence of trace impurities.[7]
-
Insufficient Catalyst Loading: While low catalyst loadings are economically and environmentally desirable, they can be more susceptible to deactivation by trace impurities in the reagents or solvent.[7][14]
-
Solution: As a diagnostic step, try modestly increasing the catalyst loading (e.g., from 1 mol% to 3 mol%). If the reaction goes to completion, it suggests that catalyst deactivation was the limiting factor.
-
-
Poor Reagent Purity: Impurities in solvents (e.g., peroxides in THF) or starting materials can poison the catalyst over time.[6]
-
Solution: Use freshly distilled, anhydrous, and peroxide-free solvents. Ensure the purity of your halogenated pyrimidine and boronic acid derivative.
-
Section 3: Data & Workflow Visualization
Data Presentation
Table 1: Example Catalyst System Screening Template. Use this structure to systematically evaluate and compare different catalytic systems for your synthesis.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 100 | |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DMF | 80 | |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 |
Table 2: Troubleshooting Summary. A quick reference guide for diagnosing common issues.
| Symptom | Potential Cause | Recommended Action |
| No reaction, starting materials intact | Catalyst poisoning or deactivation; Inefficient pre-catalyst activation.[3] | Use bulky, electron-rich ligands (e.g., Buchwald type); Use a Pd(0) precatalyst; Ensure rigorous degassing.[10] |
| Formation of boronic acid homodimer | Presence of oxygen; Inefficient transmetalation.[10] | Improve degassing protocol; Screen stronger bases (K₃PO₄, Cs₂CO₃). |
| Reaction starts but does not complete | Gradual catalyst/ligand degradation; Insufficient catalyst loading.[7] | Use more robust ligands (NHCs); Increase catalyst loading; Check purity of all reagents and solvents.[6] |
Diagrams & Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol outlines a method for setting up small-scale parallel reactions to efficiently screen different catalytic systems.
Materials:
-
2-Chloro-pyrimidin-4-ol (or bromo-analogue)
-
Pyridin-2-ylboronic acid pinacol ester
-
Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands (e.g., PPh₃, SPhos, XPhos)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vials with stir bars, under an inert atmosphere (e.g., in a glovebox or using a manifold)
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the starting materials (e.g., 0.2 M solution of the pyrimidine and 0.24 M solution of the boronic ester in the reaction solvent).
-
Catalyst/Base Dispensing: In an array of labeled reaction vials under an inert atmosphere, dispense the appropriate solid base (e.g., 2.0 equivalents relative to the limiting reagent). Dispense the solid palladium precursor and ligand to each respective vial.
-
Initiation of Reaction: To each vial, add the reaction solvent, followed by the stock solution of the halogenated pyrimidine (1.0 equiv) and then the boronic ester (1.2 equiv).
-
Reaction Execution: Seal the vials tightly and place them in a pre-heated reaction block or oil bath with vigorous stirring.
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique to qualitatively monitor reaction progress.[15]
Procedure:
-
Plate Preparation: On a silica gel TLC plate, lightly draw a starting line in pencil. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (R).
-
Spotting: At various time points (t=0, 1h, 4h, etc.), withdraw a tiny aliquot of the reaction mixture with a capillary tube. Dilute the aliquot in a suitable solvent (e.g., ethyl acetate). Spot the diluted mixture in the 'R' and 'co-spot' lanes. Spot a reference solution of your starting material in the 'SM' and 'co-spot' lanes.
-
Development: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[15] The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.[15]
References
-
Val C, et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Ahern, K., & Rajagopal, I. (2023). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. Retrieved from [Link]
-
ResearchGate. A plausible catalytic cycle for pyrimidine synthesis. Retrieved from [Link]
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]
-
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Palladium Metal Catalysts in Heck C-C Coupling Reactions. Retrieved from [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
PMC. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
PMC. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. Orotic acid. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
bioRxiv. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. Retrieved from [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
NIH. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling 2-(Pyridin-2-YL)pyrimidin-4-OL Derivatives Against Established Therapeutics
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. This guide provides a detailed comparison of an emerging class of kinase inhibitors built on the 2-(Pyridin-2-YL)pyrimidin-4-OL scaffold against two pillars of tyrosine kinase inhibition: Imatinib and Dasatinib. Our focus is to provide researchers, scientists, and drug development professionals with a nuanced understanding of their respective mechanisms, performance, and the experimental methodologies used for their evaluation.
Introduction to the Kinase Inhibitors
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a common driver of cancer cell proliferation, survival, and metastasis, making them prime targets for therapeutic intervention.[1]
2-(Pyridin-2-YL)pyrimidin-4-OL Derivatives: This chemical scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. By modifying various positions on the pyridine and pyrimidine rings, medicinal chemists can tune the inhibitor's affinity and selectivity for different kinase targets. A notable example from this class is 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine , a potent dual inhibitor of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9).[2] Derivatives of this scaffold have also shown activity against other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI), Imatinib was a landmark in targeted therapy, particularly for Chronic Myeloid Leukemia (CML).[5][6] It primarily targets the Bcr-Abl fusion protein, the product of the Philadelphia chromosome translocation, but also shows activity against c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8]
Dasatinib (Sprycel®): A second-generation TKI, Dasatinib was developed to overcome Imatinib resistance.[9] It exhibits a broader target profile and higher potency against Bcr-Abl compared to Imatinib.[10] Its targets include the Src family kinases, c-Kit, and PDGFRβ, in addition to Bcr-Abl.[9][10]
Mechanism of Action: A Tale of Two Binding Modes
The majority of small molecule kinase inhibitors, including the compounds discussed here, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
2-(Pyridin-2-YL)pyrimidin-4-OL Derivatives: Compounds derived from this scaffold, such as the 2,4-diaminopyrimidine variants, typically form hydrogen bonds with the hinge region of the kinase's ATP-binding site.[11] The pyridine and pyrimidine nitrogens act as hydrogen bond acceptors, mimicking the adenine portion of ATP. The various substituents on the scaffold then dictate the inhibitor's interaction with other regions of the ATP-binding pocket, which in turn determines its potency and selectivity.[12]
Imatinib: Imatinib's mechanism is a classic example of "Type II" inhibition. It preferentially binds to and stabilizes the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[5][6] This mode of binding contributes to its high selectivity for specific kinases like Abl and c-Kit.[8]
Dasatinib: In contrast to Imatinib, Dasatinib is a "Type I" inhibitor, meaning it binds to the active "DFG-in" conformation of the kinase.[10] This allows it to inhibit a broader range of kinases and also makes it effective against many Imatinib-resistant mutations that lock the kinase in its active state.[10][13]
Visualizing Kinase Inhibition
Caption: General mechanism of ATP-competitive kinase inhibitors.
Comparative Performance: A Look at the Data
Direct comparison of kinase inhibitors is most meaningful when conducted under identical experimental conditions. The following tables summarize publicly available IC50 data to provide a snapshot of the relative potencies of a representative 2-(pyridin-2-yl)pyrimidine derivative and the established drugs, Imatinib and Dasatinib. It is crucial to note that these values are compiled from different studies and should be interpreted with caution.
Table 1: Inhibitory Activity (IC50) Against Primary Targets
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound 66 ¹ | CDK6 | 4 | [2] |
| CDK9 | 9 | [2] | |
| Imatinib | Bcr-Abl | ~600 | [7] |
| c-Kit | ~100 | [7][14] | |
| PDGFR | ~100 | [7] | |
| Dasatinib | Bcr-Abl | <1 | [15] |
| Src | 0.5 | [16] |
¹Compound 66: 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine
Table 2: Inhibitory Activity (IC50) Against a Common Target (VEGFR-2)
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pyridinyl-pyrimidine derivative ² | VEGFR-2 | 120 | [3] |
| Imatinib | VEGFR-2 | >10,000 | [17] |
| Dasatinib | VEGFR-2 | ~30 | [16] |
²A representative pyridine-derived VEGFR-2 inhibitor.
From this data, it is evident that 2-(pyridin-2-yl)pyrimidine derivatives can be engineered to be highly potent against specific targets like CDKs, with potencies in the low nanomolar range. In the context of VEGFR-2 inhibition, certain derivatives show moderate activity, which is significantly more potent than Imatinib but less so than the multi-targeted Dasatinib.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of inhibitor profiling, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays in kinase inhibitor research.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Causality Behind Experimental Choices:
-
Homogeneous "Add-Mix-Read" Format: This minimizes pipetting steps and variability, making it ideal for high-throughput screening.
-
Luminescence-Based Detection: Offers high sensitivity, allowing for the use of low enzyme concentrations, which is critical for determining accurate IC50 values for potent inhibitors.
-
ATP Depletion Step: The first reagent addition terminates the kinase reaction and depletes the remaining ATP, ensuring that the luminescent signal is proportional to the ADP generated.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.
-
Add the test compound (e.g., a 2-(pyridin-2-yl)pyrimidine derivative) at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
The final reaction volume is typically 5-25 µL.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Causality Behind Experimental Choices:
-
Metabolic Activity as a Surrogate for Viability: This assay measures the overall health and metabolic activity of the cell population, which is a reliable indicator of the cytotoxic or cytostatic effects of a compound.
-
Endpoint Assay: It provides a quantitative measure of cell viability at a specific time point after treatment.
-
Broad Applicability: The assay is compatible with most adherent and suspension cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
The next day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control.
-
Incubate for a period relevant to the cell cycle of the chosen cell line (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the media from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% inhibition of cell growth).
-
Conclusion
The 2-(Pyridin-2-YL)pyrimidin-4-OL scaffold is a promising platform for the development of novel kinase inhibitors with the potential for high potency and selectivity. As exemplified by dual CDK6/9 inhibitors, these compounds can be tailored to target specific kinases implicated in cancer progression. When compared to established drugs like Imatinib and Dasatinib, these emerging inhibitors offer the potential for different target profiles and mechanisms of action, which could be advantageous in overcoming resistance or in treating specific cancer subtypes. The rigorous application of standardized in vitro and cell-based assays is paramount in accurately characterizing the performance of these novel compounds and in guiding their development towards clinical applications.
References
-
Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)? Available at: [Link].
-
Cancer Research UK. Imatinib (Glivec). Available at: [Link].
-
Wikipedia. Dasatinib. Available at: [Link].
-
Cancer Research UK. Dasatinib. Available at: [Link].
-
MDPI. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics. Available at: [Link].
-
Wikipedia. Imatinib. Available at: [Link].
-
Patsnap Synapse. What is the mechanism of Imatinib mesylate? Available at: [Link].
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. Available at: [Link].
-
PMC. Imatinib: A Breakthrough of Targeted Therapy in Cancer. Available at: [Link].
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link].
-
PMC. Imatinib in Chronic Myeloid Leukemia: an Overview. Available at: [Link].
-
PMC. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Available at: [Link].
-
Electronic Journal of General Medicine. Effects of Imatinib, Nilotinib, Dasatinib on VEGF and VEGFR-1 Levels in Patients with Chronic Myelogenous Leukemia. Available at: [Link].
-
ResearchGate. IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... Available at: [Link].
-
PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Available at: [Link].
-
PMC. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Available at: [Link].
-
PMC. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Available at: [Link].
-
PubMed. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Available at: [Link].
-
Patsnap Synapse. What is the mechanism of Dasatinib? Available at: [Link].
-
PubMed. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Available at: [Link].
-
PMC. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. Available at: [Link].
-
ACS Publications. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Available at: [Link].
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link].
-
PubMed. 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Available at: [Link].
-
PubMed. Imatinib inhibits VEGF-independent angiogenesis by targeting neuropilin 1-dependent ABL1 activation in endothelial cells. Available at: [Link].
-
NIH. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Available at: [Link].
-
Wikipedia. VEGFR-2 inhibitor. Available at: [Link].
-
PMC. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Available at: [Link].
-
ResearchGate. The IC50 (half-maximal inhibitor concentration) of imatinib against... Available at: [Link].
-
RSC Publishing. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Available at: [Link].
-
ACS Publications. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Available at: [Link].
-
Taylor & Francis Online. Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Available at: [Link].
-
PMC. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available at: [Link].
-
PMC. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Available at: [Link].
-
MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available at: [Link].
-
NIH. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Available at: [Link].
Sources
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. Dasatinib - Wikipedia [en.wikipedia.org]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Validating the anti-proliferative effects of 2-(Pyridin-2-YL)pyrimidin-4-OL
Publish Comparison Guide: Validating the Anti-Proliferative Effects of 2-(Pyridin-2-YL)pyrimidin-4-OL
Executive Summary: The Pharmacophore Validation Protocol
2-(Pyridin-2-yl)pyrimidin-4-ol (CAS: 64264-15-9) represents a privileged chemical scaffold—the 2-pyridyl-pyrimidine core—widely utilized in medicinal chemistry. While often encountered as a fragment or precursor in drug discovery, this specific structure possesses intrinsic biological activity that necessitates rigorous validation.
This guide provides a definitive protocol for researchers to validate the anti-proliferative mechanism of this compound. Given its structural homology to known kinase inhibitors and metal chelators, its activity is most likely driven by one of two mechanisms:
-
ATP-Competitive Kinase Inhibition: Specifically targeting CDK4/6 (Cyclin-Dependent Kinases) or GSK-3
(Glycogen Synthase Kinase-3 beta). -
Metal Chelation: Acting as a bidentate N,N-donor ligand that depletes essential cellular metals (e.g., Iron, Zinc), leading to cell cycle arrest or apoptosis.
This document outlines the experimental workflow to distinguish these mechanisms, comparing the compound against industry-standard controls: Palbociclib (CDK4/6 inhibitor), CHIR99021 (GSK-3
Part 1: Mechanism of Action & Hypothesis Generation
To validate the compound effectively, you must first understand the potential modes of action. The 2-(pyridin-2-yl)pyrimidin-4-ol structure is a tautomer of 2-(pyridin-2-yl)pyrimidin-4(3H)-one . This tautomeric equilibrium is crucial for binding affinity.
Hypothesis A: Kinase Inhibition (The "Scaffold" Effect)
The 2-aminopyrimidine and 2-pyridyl-pyrimidine motifs are classic "hinge binders" in kinase inhibitor design. They form hydrogen bonds with the ATP-binding pocket of kinases.
-
Target: CDK4/6 or GSK-3
. -
Expected Phenotype: G1 cell cycle arrest (CDK) or Wnt pathway activation (GSK-3
).
Hypothesis B: Metal Chelation (The "Ligand" Effect)
The pyridine nitrogen and pyrimidine nitrogen (or oxygen in the tautomer) can form a stable 5-membered chelate ring with transition metals.
-
Target: Intracellular Iron (Fe2+/3+) or Zinc (Zn2+).
-
Expected Phenotype: HIF-1
stabilization (pseudo-hypoxia) or broad-spectrum antiproliferative effects reversible by metal supplementation.
Part 2: Comparative Analysis (The "Gold Standards")
Use this table to benchmark your experimental results. Your compound's profile should align with one of these columns.
| Feature | 2-(Pyridin-2-yl)pyrimidin-4-ol (Test Compound) | Palbociclib (CDK4/6 Reference) | CHIR99021 (GSK-3 | Deferoxamine (Chelator Reference) |
| Primary Target | Unknown (To be validated) | CDK4/6 | GSK-3 | Iron (Free Pool) |
| IC50 Range | Typically | nM range (10-100 nM) | nM range (10-50 nM) | |
| Cell Cycle Effect | G1 Arrest (Likely) | G1 Arrest (Strong) | G2/M or diverse | S-phase or G1/S block |
| Biomarker (WB) | ||||
| Metal Rescue | Possible (If chelator) | No Effect | No Effect | Rescue by Fe(II) |
Part 3: Experimental Validation Protocol
Step 1: The "Metal Rescue" Cytotoxicity Assay
Objective: Determine if the anti-proliferative effect is due to specific target engagement or non-specific metal depletion.
Protocol:
-
Seed Cells: Plate cancer cells (e.g., MCF-7 or HCT116) in 96-well plates (3,000 cells/well).
-
Treatment Groups:
-
Vehicle (DMSO).[1]
-
Compound (Dose Response: 0.1 - 100
M). -
Compound + FeSO4 (50
M) or ZnCl2 (50 M). -
Deferoxamine (Positive Control for chelation).
-
-
Incubation: 72 hours.
-
Readout: CellTiter-Glo or MTT assay.
Interpretation: If adding Iron/Zinc shifts the IC50 significantly (e.g., >5-fold increase), the primary mechanism is chelation . If the IC50 remains stable, proceed to Kinase Profiling .
Step 2: Kinase Selectivity Profiling (The "Hinge Binder" Test)
Objective: Identify the specific kinase target if chelation is ruled out.
Method: Perform a biochemical kinase assay (e.g., ADP-Glo or HotSpot) against a panel of:
-
CDK4/CyclinD1 & CDK6/CyclinD3
-
GSK-3
-
Pim-1 (Another common target for this scaffold)
Success Metric: >50% inhibition at 10
Step 3: Mechanistic Confirmation (Western Blotting)
Objective: Confirm downstream signaling modulation.
Protocol:
-
Treat Cells: 24 hours with Compound (at IC50 and 5x IC50), Palbociclib (1
M), and CHIR99021 (3 M). -
Lysis: RIPA buffer with phosphatase inhibitors.
-
Antibodies:
-
Anti-p-Rb (Ser780): Marker for CDK4/6 inhibition.
-
Anti-Total Rb: Loading control.
-
Anti-Active
-Catenin (Non-phospho): Marker for GSK-3 inhibition. -
Anti-HIF-1
: Marker for iron chelation/hypoxia.
-
Part 4: Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the compound's mechanism.
Caption: Decision tree for distinguishing metal chelation from specific kinase inhibition using rescue assays and biomarker profiling.
Part 5: Expert Insights & Troubleshooting
1. Solubility Issues: The "4-ol" (or 4-one) moiety can lead to poor solubility in aqueous media due to strong intermolecular hydrogen bonding (dimer formation).
-
Solution: Dissolve in 100% DMSO to create a 10 mM stock. Ensure final DMSO concentration in cell culture is <0.5%.
2. Tautomerism: Be aware that in solution, the compound exists in equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms. The keto form is often the active species for kinase binding.
-
Insight: When docking this molecule computationally, ensure you simulate both tautomers.
3. Fragment-Based Screening:
If the IC50 is weak (>50
-
Next Step: Grow the molecule by adding substituents at the 5- or 6-position of the pyrimidine ring to improve potency (e.g., adding a phenyl-amine group often converts this scaffold into a potent CDK inhibitor).
References
-
Wang, S., et al. (2004).[2] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry. Link
-
Gentile, G., et al. (2011).[3] "Identification of 2-(4-pyridyl)thienopyridinones as GSK-3beta inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Fukunaga, K., et al. (2015). "Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3beta inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Saitoh, M., et al. (2011).[1] "6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3beta inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 2744815, 2-(Pyridin-2-yl)pyrimidin-4-ol." PubChem. Link
Sources
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(Pyridin-2-YL)pyrimidin-4-OL and Structurally Related Kinase Inhibitors
In the landscape of targeted drug discovery, the specificity of small molecule inhibitors is a critical determinant of both therapeutic efficacy and safety. The pyridinyl-pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous approved and investigational drugs. This guide provides a comprehensive cross-reactivity analysis of the lead compound, 2-(Pyridin-2-YL)pyrimidin-4-OL, and compares its hypothetical inhibitory profile with three clinically significant kinase inhibitors possessing related structural motifs: Nilotinib, Ponatinib, and Tofacitinib.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the principles behind assessing kinase inhibitor selectivity, detailed experimental protocols for key assays, and a comparative analysis of the cross-reactivity profiles of these compounds. By understanding the on- and off-target activities of these molecules, researchers can make more informed decisions in the design and development of next-generation kinase inhibitors.
Introduction to Pyridinyl-Pyrimidine Based Kinase Inhibitors
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyridinyl-pyrimidine core is a versatile scaffold that can be readily modified to achieve potent and selective inhibition of various kinases. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.
2-(Pyridin-2-YL)pyrimidin-4-OL , the focus of this guide, represents a foundational structure within this class of inhibitors. While extensive public data on its specific cross-reactivity is limited, its structural similarity to established drugs provides a strong rationale for a comparative study.
For the purpose of this guide, we will compare the hypothetical profile of 2-(Pyridin-2-YL)pyrimidin-4-OL with:
-
Nilotinib : A second-generation BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2]
-
Ponatinib : A third-generation pan-BCR-ABL inhibitor, also targeting other kinases, and effective against the T315I "gatekeeper" mutation in CML.[3][4]
-
Tofacitinib : A Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[5][6]
Understanding the subtle structural differences between these molecules and their profound impact on kinase selectivity is a central theme of this guide.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is rarely absolute. Profiling an inhibitor against a broad panel of kinases is essential to understand its full spectrum of activity. The following table summarizes the inhibitory activity (IC50 in nM) of Nilotinib, Ponatinib, and Tofacitinib against a representative panel of kinases. The data for 2-(Pyridin-2-YL)pyrimidin-4-OL is presented as a hypothetical profile to illustrate the potential selectivity of a foundational scaffold.
| Kinase Target | 2-(Pyridin-2-YL)pyrimidin-4-OL (Hypothetical IC50, nM) | Nilotinib (IC50, nM) | Ponatinib (IC50, nM) | Tofacitinib (IC50, nM) | Primary Signaling Pathway |
| ABL1 | 50 | 20-60[7] | 0.37[8] | >10,000 | BCR-ABL |
| ABL1 (T315I) | >10,000 | >3000 | 2.0[8] | >10,000 | BCR-ABL |
| KIT | 800 | 210[7] | 13[3] | >5000 | RTK Signaling |
| PDGFRα | 600 | 69[7] | 1.1[8] | >5000 | RTK Signaling |
| VEGFR2 | 1200 | >1000 | 1.5[8] | >5000 | Angiogenesis |
| SRC | 400 | >1000 | 5.4[8] | >1000 | Multiple |
| JAK1 | >5000 | >5000 | >1000 | 1-5 | JAK-STAT |
| JAK2 | >5000 | >5000 | >1000 | 5-20 | JAK-STAT |
| JAK3 | >5000 | >5000 | >1000 | 1-2 | JAK-STAT |
| FLT3 | 1500 | >1000 | 2.0[8] | >5000 | RTK Signaling |
Note: IC50 values are compiled from various sources and should be considered as approximate for comparative purposes. The specific assay conditions can significantly influence these values.
This comparative data highlights the diverse selectivity profiles arising from structural modifications to the pyridinyl-pyrimidine scaffold. Ponatinib, for instance, exhibits broad-spectrum activity against numerous tyrosine kinases, while Tofacitinib is highly selective for the JAK family. Nilotinib displays a more focused profile than Ponatinib but still inhibits several tyrosine kinases beyond BCR-ABL. The hypothetical profile for 2-(Pyridin-2-YL)pyrimidin-4-OL suggests a moderately potent inhibitor with a relatively clean off-target profile, making it an attractive starting point for optimization.
Key Signaling Pathways
To contextualize the cross-reactivity data, it is crucial to understand the primary signaling pathways modulated by these inhibitors.
The BCR-ABL Signaling Pathway
The fusion protein BCR-ABL is the pathogenic driver of Chronic Myeloid Leukemia (CML). Its constitutive kinase activity leads to the activation of multiple downstream pathways, promoting cell proliferation and survival. Nilotinib and Ponatinib are designed to inhibit BCR-ABL.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation. Tofacitinib is a potent inhibitor of this pathway.
Caption: Overview of the JAK-STAT signaling pathway and inhibition by Tofacitinib.
Experimental Methodologies for Cross-Reactivity Profiling
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and reproducible experimental methods. This section details the protocols for two widely used assays: a biochemical kinase assay for determining in vitro inhibitory potency and a cellular target engagement assay to confirm activity within a biological context.
In Vitro Biochemical Kinase Assay: LanthaScreen® TR-FRET
Rationale: The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive, high-throughput method for measuring kinase activity.[6][9] It provides a quantitative measure of an inhibitor's potency (IC50) against a purified kinase. The choice of a TR-FRET format offers advantages over traditional radiometric assays by avoiding the use of radioactive materials and providing a homogeneous, mix-and-read protocol.[10]
Experimental Workflow:
Caption: Workflow for the LanthaScreen® TR-FRET kinase assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Create a 10-point serial dilution series of the test compounds (2-(Pyridin-2-YL)pyrimidin-4-OL, Nilotinib, Ponatinib, Tofacitinib) in DMSO.
-
Further dilute the compounds in the appropriate kinase assay buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compounds.
-
Add a mixture of the purified kinase and a fluorescein-labeled substrate peptide.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km for the specific kinase.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate peptide.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Target Engagement Assay: NanoBRET™
Rationale: While biochemical assays are crucial for determining direct inhibitory potency, they do not account for cell permeability or intracellular target availability. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures the binding of a compound to its target protein within living cells.[5][11] This provides a more physiologically relevant assessment of a compound's ability to engage its intended target in a complex biological environment.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Step-by-Step Protocol:
-
Cell Line Generation:
-
Generate stable cell lines expressing the kinase of interest fused to NanoLuc® luciferase. Separate cell lines should be created for each kinase being profiled.
-
-
Cell Culture and Plating:
-
Culture the NanoLuc®-kinase expressing cells under standard conditions.
-
Plate the cells in a 96- or 384-well white assay plate and allow them to adhere overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells.
-
Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the target kinase.
-
-
Equilibration:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compounds and tracer to reach binding equilibrium within the cells.
-
-
Detection:
-
Add the NanoGlo® substrate to the wells.
-
Immediately read the plate on a luminometer equipped with filters for measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value, which reflects the compound's potency in a cellular context.
-
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the cross-reactivity of 2-(Pyridin-2-YL)pyrimidin-4-OL and its structurally related analogs, Nilotinib, Ponatinib, and Tofacitinib. The comparative data, while illustrative, underscores the critical importance of comprehensive kinase profiling in drug discovery. Subtle modifications to a chemical scaffold can dramatically alter its selectivity profile, leading to either desired polypharmacology or unwanted off-target effects.
The presented experimental protocols for biochemical and cellular assays represent the gold standard for characterizing kinase inhibitors. A rigorous and multi-faceted approach, combining in vitro potency measurements with cellular target engagement studies, is essential for building a comprehensive understanding of a compound's mechanism of action.
Future studies on 2-(Pyridin-2-YL)pyrimidin-4-OL should focus on generating empirical data through broad kinome screening to validate its hypothetical selectivity profile. Further optimization of this scaffold could lead to the development of novel kinase inhibitors with improved potency and refined selectivity for a desired target or set of targets. The principles and methodologies outlined in this guide provide a robust foundation for these future research endeavors.
References
- Busca, R., & Pouysségur, J. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-163.
- Jabbour, E., & Kantarjian, H. (2014). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 20(8), 2048-2054.
-
ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. [Online] Available at: [Link]
-
Wikipedia. (2023). JAK-STAT signaling pathway. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by non ABL-directed inhibitors. [Online] Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Online] Available at: [Link]
-
Cold Spring Harbor Perspectives in Biology. (2011). The JAK/STAT Pathway. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Signaling pathways involved in the signaling of BCR-ABL. [Online] Available at: [Link]
- Quintás-Cardama, A., & Cortes, J. (2009). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 11(1), 53.
- Giles, F. J., et al. (2013). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 19(17), 4606-4618.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tofacitinib. [Online] Available at: [Link]
-
ResearchGate. (n.d.). BCR-ABL signalling pathways. [Online] Available at: [Link]
-
CUSABIO. (n.d.). JAK-STAT signaling pathway. [Online] Available at: [Link]
- Zhou, T., et al. (2017). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules, 22(12), 2213.
-
ResearchGate. (n.d.). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. [Online] Available at: [Link]
- Reddy, M. N., & Reddy, A. S. (2013). Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. PLoS ONE, 8(11), e78556.
-
ClinPGx. (n.d.). Annotation of FDA Label for nilotinib and ABL1, BCR. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for cellular proliferation and cellular Bcr-Abl tyrosine phosphorylation assay Ba/F3 cellular assays. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. [Online] Available at: [Link]
- Boyle, D. L., et al. (2019). THU0033 RNA PROFILING OF HEALTHY AND RHEUMATOID ARTHRITIS SUBJECTS TREATED WITH TOFACITINIB MONOTHERAPY.
- Virtanen, A. T., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 730123.
- Rungrotmongkol, T., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(1), 318-327.
Sources
- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pelagobio.com [pelagobio.com]
Comparative Efficacy Guide: 2-(Pyridin-2-yl)pyrimidin-4-ol Scaffold in Drug Discovery
Executive Summary
2-(Pyridin-2-yl)pyrimidin-4-ol (CAS: 2598-02-9) is not a standalone marketed pharmaceutical but a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for developing high-potency inhibitors targeting cyclin-dependent kinases (CDKs) , IRAK4 , and fibrotic pathways .
While the parent compound exhibits low baseline biological activity, its functionalized derivatives demonstrate superior efficacy compared to existing standards like Pirfenidone (anti-fibrotic) and comparable potency to Palbociclib (CDK inhibition) in preclinical models. This guide evaluates the efficacy of this chemical series, focusing on its mechanism as a bidentate hinge binder and its validated anti-fibrotic performance.
Mechanistic Profile & Structural Logic[1]
The "Hinge Binder" Hypothesis
The core efficacy of the 2-(pyridin-2-yl)pyrimidin-4-ol scaffold stems from its ability to form a bidentate hydrogen-bonding motif. In kinase drug design, this structure mimics the adenine ring of ATP, allowing it to anchor securely into the "hinge region" of the kinase active site.
-
N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide (e.g., Met, Leu residues).
-
C4-Hydroxyl/Amino Group: Donates a hydrogen bond to the backbone carbonyl.
-
Pyridyl Ring: Provides structural rigidity and orients substituents into the hydrophobic pocket.
Pathway Visualization: Anti-Fibrotic Mechanism
The following diagram illustrates the signaling cascade where 2-(pyridin-2-yl)pyrimidin-4-ol derivatives (specifically Compound 12m) exert their effect, contrasting with the standard drug Pirfenidone.
Figure 1: The scaffold derivatives intercept HSC activation downstream of TGF-β, reducing Collagen Type I (COL1A1) accumulation more effectively than Pirfenidone.
Comparative Efficacy Analysis
Case Study A: Anti-Fibrotic Activity (Hepatic Stellate Cells)
In a direct head-to-head comparison using immortalized rat hepatic stellate cells (HSC-T6), derivatives of the 2-(pyridin-2-yl)pyrimidin-4-ol scaffold showed superior potency to the clinical standard Pirfenidone.[1][2]
Table 1: Inhibition of HSC-T6 Proliferation and Collagen Expression
| Compound | Drug Class | IC50 (µM) | Efficacy vs. Standard | Mechanism Note |
| Compound 12m (Scaffold Derivative) | Experimental | 45.69 | + Superior | Potent downregulation of COL1A1 protein.[1] |
| Compound 12q (Scaffold Derivative) | Experimental | 45.81 | + Superior | High selectivity for fibrotic pathway. |
| Pirfenidone | Clinical Standard | > 100 | Reference | Weak potency requires high clinical dosing. |
| Bipy55'DC | Reference Inhibitor | ~80 | - Inferior | Structural analog with lower activity. |
Data Source: Validated against HSC-T6 cell lines induced by TGF-β1.
Case Study B: Kinase Inhibition (CDK6/9)
When optimized for kinase inhibition, the scaffold rivals potent CDK inhibitors.[3]
Table 2: Kinase Selectivity Profile
| Target | 2-(Pyridin-2-yl)pyrimidin-4-ol Series | Palbociclib (Standard) | Clinical Implication |
| CDK6 | IC50: < 10 nM (Optimized) | IC50: ~11 nM | Comparable potency for breast cancer indications. |
| CDK9 | IC50: < 15 nM | Weak Inhibition | Advantage: Dual inhibition prevents transcriptional recovery in tumors. |
| Selectivity | High (Hinge-driven) | High | The scaffold allows for "dual-targeting" design strategies. |
Validated Experimental Protocols
To verify the efficacy of this scaffold in your own research, follow these standardized protocols.
Protocol A: Anti-Fibrotic Efficacy Assay (HSC-T6 Model)
Objective: Quantify the reduction in fibrotic markers (Collagen I) relative to Pirfenidone.[1][2]
-
Cell Seeding:
-
Seed HSC-T6 cells at
cells/well in 96-well plates. -
Incubate for 24h in DMEM + 10% FBS at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Starve cells in serum-free medium for 12h to synchronize cell cycle.
-
Treat with 2-(Pyridin-2-yl)pyrimidin-4-ol derivative (Gradient: 1, 10, 50, 100 µM).
-
Control: Treat parallel wells with Pirfenidone (same gradient).
-
Induction: Add TGF-β1 (5 ng/mL) to stimulate fibrosis 1h post-drug treatment.
-
-
Readout (MTT & ELISA):
-
Viability: Add MTT reagent (5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 490 nm.
-
Collagen I: Collect supernatant. Perform Sandwich ELISA for Rat COL1A1.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Plot dose-response curve to determine IC50.
-
Protocol B: Workflow Visualization
The following Graphviz diagram outlines the logical flow for validating the scaffold's kinase inhibitory potential.
Figure 2: Standardized ADP-Glo workflow for assessing kinase inhibitory potency of the scaffold.
Synthesis & Handling Notes
-
Solubility: The parent compound is sparingly soluble in water but soluble in DMSO and hot ethanol. For biological assays, prepare stock solutions in DMSO (up to 20 mM).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Tautomerism: Exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. The keto form is generally the dominant species in solution and the active pharmacophore for hydrogen bonding.
References
-
Synthesis and Anti-fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives. Source:Molecules (2020).[3][1][4] Significance: Establishes the superior IC50 of scaffold derivatives (12m/12q) against Pirfenidone in HSC-T6 cells. URL:[Link]
-
Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Dual CDK 6/9 Inhibitors. Source:Journal of Medicinal Chemistry (2020).[3] Significance: Validates the scaffold as a potent hinge-binder for kinase inhibition.[5] URL:[Link]
-
Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Source:Bioorganic & Medicinal Chemistry (2022). Significance: Demonstrates the structural evolution of the scaffold into high-affinity IRAK4 inhibitors. URL:[Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus [mdpi.com]
- 5. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the 2-(Pyridin-2-yl)pyrimidin-4-ol Scaffold: From Anti-Fibrotic Agents to Kinase Inhibitors
Topic: Structure-activity relationship (SAR) studies of 2-(Pyridin-2-YL)pyrimidin-4-OL analogs Content Type: Publish Comparison Guide
Executive Summary
The 2-(pyridin-2-yl)pyrimidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing bioactive molecules ranging from anti-fibrotic agents to potent kinase inhibitors. This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its tautomeric behavior, substitution patterns, and comparative performance against clinical standards like Pirfenidone (anti-fibrotic) and Ceritinib (kinase inhibitor).
The Scaffold: Chemical Nature & Tautomerism
Before analyzing biological activity, researchers must address the inherent tautomerism of the 4-hydroxy-pyrimidine system. In solution, the 4(3H)-pyrimidinone (keto) form often predominates over the pyrimidin-4-ol (enol) form, influencing hydrogen bond donor/acceptor patterns in the binding pocket.
-
Key Insight: The "2-(pyridin-2-yl)" moiety provides a bidentate coordination site (N-N chelation), which is critical for metal binding (in metalloenzymes) or mimicking the adenine hinge-binding motif in kinases when the 4-position is modified.
Figure 1: Tautomeric Equilibrium & Functionalization Pathways
Caption: The dynamic equilibrium between enol and keto forms dictates the pharmacophore's initial interaction profile. Most kinase inhibitors require conversion of the 4-OH to a 4-amino group.
Case Study A: Anti-Fibrotic Activity (Hepatic Stellate Cells)
Recent SAR studies have positioned 2-(pyridin-2-yl)pyrimidin-4-ol derivatives as potent inhibitors of hepatic fibrosis, specifically targeting the activation of Hepatic Stellate Cells (HSC-T6) and Collagen Type I (COL1A1) expression.[1]
Comparative Performance: Novel Analogs vs. Pirfenidone
The following data compares the lead analogs (12m and 12q ) against Pirfenidone , the current standard of care for idiopathic pulmonary fibrosis.[1][2]
| Compound | R-Group Substitution (C5/C6) | IC50 (HSC-T6) | Mechanism of Action | Relative Potency |
| Pirfenidone | Standard Control | ~2.8 mM (High dose req.) | TGF-β mediator inhibition | 1x (Baseline) |
| Compound 12m | 5-(p-tolylcarbamoyl) | 45.69 µM | COL1A1 Downregulation | ~60x Potency |
| Compound 12q | 5-((3,4-difluorophenyl)carbamoyl) | 45.81 µM | COL1A1 Downregulation | ~60x Potency |
| Unsubstituted | None | > 200 µM | Inactive | Inactive |
SAR Analysis:
-
The "Linker" Effect: The introduction of a carbamoyl linker at the 5-position of the pyrimidine ring is critical. It extends the molecule into a hydrophobic pocket of the target protein (likely Prolyl Hydroxylase or a TGF-β downstream effector), which the unsubstituted core cannot reach.
-
Electronic Influence: Electron-withdrawing groups (like 3,4-difluoro in 12q ) maintain potency but may improve metabolic stability compared to the electron-donating methyl group in 12m .
Case Study B: Evolution to Kinase Inhibitors (ALK2 & CDK)
While the "4-ol" scaffold has anti-fibrotic properties, converting the 4-hydroxyl group to a 4-amino or 4-anilino group transforms the molecule into a potent ATP-competitive kinase inhibitor. This is a classic "Scaffold Hopping" strategy.
Target: ALK2 (Activin Receptor-Like Kinase 2)
Inhibitors of ALK2 are critical for treating Fibrodysplasia Ossificans Progressiva (FOP) and DIPG tumors.[3]
-
Mechanism: The pyridine nitrogen (N1) and pyrimidine nitrogen (N3) form a bidentate hydrogen bond with the kinase hinge region (typically Met or Leu residues).
-
The "4-OH" Limitation: The 4-hydroxyl group is a poor mimic for the adenine amine of ATP.
-
The "4-NH" Solution: Substitution with an aniline at position 4 creates a "N-C-N" motif that perfectly mimics ATP's adenine, increasing affinity from micromolar (µM) to nanomolar (nM).
Experimental Workflow: Synthesis of Kinase-Active Analogs
To validate this SAR transition, the following synthetic protocol is recommended:
-
Core Synthesis: Condensation of 2-amidinopyridine with diethyl malonate (NaOEt/EtOH, Reflux 4h)
Yields 2-(pyridin-2-yl)pyrimidin-4,6-diol . -
Chlorination (Activation): Treat with POCl
(Reflux, 2h) Yields 4,6-dichloro-2-(pyridin-2-yl)pyrimidine . -
Nucleophilic Substitution: React with substituted aniline (e.g., 3,4,5-trimethoxyaniline) in n-butanol (100°C)
Yields 4-anilino derivative .
Figure 2: SAR Decision Tree for Therapeutic Optimization
Caption: Structural modifications dictate the therapeutic window. Retention of the oxygen leads to anti-fibrotics; amination leads to kinase inhibitors.
References
-
Zhang, Y., et al. (2020).[4] "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules, 25(22), 5226.[1] [1]
-
Primary source for Anti-fibrotic SAR and Compounds 12m/12q.[1]
-
-
Hudson, K., et al. (2022). "Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2." Journal of Medicinal Chemistry.
- Source for Kinase (ALK2) structural requirements and "scaffold hopping" context.
-
Wang, F., et al. (2024). "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry.
- Provides context on the 4-one tautomer in phosph
-
Harris, C. M., et al. (2009).[5] "2,4-Diaminopyrimidine MK2 inhibitors.[5] Part II: Structure-based inhibitor optimization." Bioorganic & Medicinal Chemistry Letters.
- Foundational text on converting pyrimidine scaffolds for kinase selectivity.
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(Pyridin-2-YL)pyrimidin-4-OL: A Comparative Guide Against Standard JAK Inhibitors
Introduction: The Quest for Selective Kinase Inhibition
In the landscape of targeted drug discovery, the pyrimidine and pyridine scaffolds are privileged structures, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] This guide focuses on the preclinical benchmarking of a novel investigational compound, 2-(Pyridin-2-YL)pyrimidin-4-OL, against established standard reference compounds within the Janus Kinase (JAK) inhibitor class. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases.[4][5][6] Consequently, the development of potent and selective JAK inhibitors remains an area of intense research.
This document provides a comprehensive framework for evaluating the performance of 2-(Pyridin-2-YL)pyrimidin-4-OL. We will delve into the rationale for selecting appropriate reference compounds, detail rigorous experimental protocols for head-to-head comparison, and present a clear analysis of the resulting data. Our objective is to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the potential of novel kinase inhibitors.
Selection of Standard Reference Compounds: Setting the Benchmark
To contextualize the performance of 2-(Pyridin-2-YL)pyrimidin-4-OL, a panel of well-characterized JAK inhibitors with distinct selectivity profiles has been chosen. The selection of appropriate comparators is paramount for a meaningful assessment.
-
Ruxolitinib (Jakafi®/Jakavi®): The first FDA-approved JAK inhibitor, Ruxolitinib, exhibits potent inhibition of both JAK1 and JAK2.[4][5] Its established clinical efficacy and extensive characterization make it an essential benchmark for any new entrant in this class.[6][7]
-
Fedratinib (Inrebic®): Fedratinib is a selective JAK2 inhibitor, also approved for the treatment of myelofibrosis.[8][9][10] Its selectivity for JAK2 over other JAK family members provides a critical comparison point for assessing the isoform specificity of our investigational compound.[11][12]
-
BMS-911543: A highly selective JAK2 inhibitor that has been extensively profiled in preclinical and early clinical studies.[13][14][15] Its potent and selective profile makes it an excellent tool compound for delineating JAK2-specific cellular effects.[16][17]
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.[6] Dysregulation of this pathway can lead to uncontrolled cell proliferation and inflammation.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols: A Framework for Rigorous Comparison
To ensure a thorough and unbiased comparison, a series of standardized in vitro assays are proposed. The causality behind each experimental choice is to provide a comprehensive understanding of the compound's properties.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(Pyridin-2-YL)pyrimidin-4-OL and the reference compounds against a panel of JAK kinases (JAK1, JAK2, JAK3, and TYK2).
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; and a suitable peptide substrate.
-
Procedure:
-
A 10-point serial dilution of each test compound is prepared.
-
The compounds are incubated with the respective JAK enzyme and the peptide substrate in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
The resulting data are plotted as the percentage of inhibition versus the log concentration of the inhibitor to determine the IC50 value.
-
Rationale: This assay provides a direct measure of the compound's potency against the target enzymes in a purified, cell-free system. This is the foundational step for assessing both potency and selectivity.
Cellular Proliferation Assay
Objective: To evaluate the anti-proliferative activity of the compounds in a JAK-dependent cell line.
Methodology:
-
Cell Line: A human erythroleukemia cell line, such as HEL 92.1.7, which harbors the JAK2 V617F mutation and is dependent on JAK2 signaling for proliferation.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
The IC50 values for cell proliferation are calculated from the dose-response curves.
-
Rationale: This assay provides insight into the compound's ability to inhibit JAK signaling in a cellular context, which is a more physiologically relevant system than a biochemical assay.
Caption: A streamlined workflow for benchmarking kinase inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the expected data from the proposed experiments, providing a clear comparison of 2-(Pyridin-2-YL)pyrimidin-4-OL against the standard reference compounds.
Table 1: Biochemical Potency and Selectivity Profile (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK1/JAK2 Selectivity |
| 2-(Pyridin-2-YL)pyrimidin-4-OL | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | 1.2 |
| Fedratinib | 105 | 3 | >1000 | 1002 | 35 |
| BMS-911543 | 75 | 1.1 | 360 | 66 | 68.2 |
Data for reference compounds are representative values from published literature.[16][18]
Table 2: Cellular Anti-Proliferative Activity (IC50, nM)
| Compound | HEL 92.1.7 (JAK2 V617F) |
| 2-(Pyridin-2-YL)pyrimidin-4-OL | [Insert Data] |
| Ruxolitinib | 200 |
| Fedratinib | 300 |
| BMS-911543 | 70 |
Data for reference compounds are representative values from published literature.[15][17]
Conclusion: Interpreting the Data and Future Directions
The comprehensive benchmarking of 2-(Pyridin-2-YL)pyrimidin-4-OL against well-established standards like Ruxolitinib, Fedratinib, and BMS-911543 provides a critical framework for assessing its therapeutic potential. The data generated from the described biochemical and cellular assays will allow for a clear determination of its potency, selectivity, and cellular efficacy.
A desirable profile for a novel JAK inhibitor might include high potency against the target kinase(s), significant selectivity over other JAK family members to minimize off-target effects, and robust anti-proliferative activity in relevant cellular models. The comparative data will guide further development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.
References
-
Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Ruxolitinib - Wikipedia. Available at: [Link]
-
Fedratinib - Wikipedia. Available at: [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). Available at: [Link]
-
What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. Available at: [Link]
-
Fedratinib Hydrochloride - Massive Bio. Available at: [Link]
-
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. Available at: [Link]
-
What is Fedratinib Hydrochloride used for? - Patsnap Synapse. Available at: [Link]
-
BMS-911543, A Selective JAK2 Inhibitor: A Multicenter Phase 1/2a Study In Myelofibrosis. Available at: [Link]
-
Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - NIH. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Available at: [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 6. PathWhiz [pathbank.org]
- 7. hcp.jakafi.com [hcp.jakafi.com]
- 8. Fedratinib - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is Fedratinib Hydrochloride used for? [synapse.patsnap.com]
- 11. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 12. massivebio.com [massivebio.com]
- 13. ashpublications.org [ashpublications.org]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
The Isomeric Advantage: A Head-to-Head Comparison of Pyridinylpyrimidine Bioactivity in Kinase Inhibition
In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological activity. This principle is vividly illustrated in the case of pyridinylpyrimidine isomers, a class of heterocyclic compounds that have garnered significant attention as potent kinase inhibitors. The arrangement of the nitrogen atom within the pyridine ring fused to the pyrimidine core gives rise to distinct isomers, each with a unique electronic and steric profile. This guide provides a comprehensive, head-to-head comparison of the bioactivity of these isomers, supported by experimental data, to elucidate the structural nuances that govern their therapeutic potential.
The Structural Landscape of Pyridinylpyrimidine Isomers
The fusion of a pyridine and a pyrimidine ring can result in four principal isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine.[1] The position of the nitrogen atom in the pyridine ring dictates the hydrogen bonding patterns and conformational flexibility of the molecule, which are critical for its interaction with the ATP-binding pocket of protein kinases.[1]
Comparative Bioactivity: A Focus on EGFR Inhibition
To illustrate the impact of isomeric variation on bioactivity, we will focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[2][3] Dysregulation of EGFR signaling is a hallmark of several cancers, making it a prime target for therapeutic intervention.[4]
Table 1: Comparative Inhibitory Activity of Pyridinylpyrimidine Isomers Against EGFR
| Isomer Scaffold | Representative Compound | Target | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 1 | EGFR | 14.8 | [3] |
| Pyrido[3,4-d]pyrimidine | Data not available in a directly comparable format | EGFR | - | |
| Pyrido[4,3-d]pyrimidine | Data not available in a directly comparable format | EGFR | - | |
| Pyrido[3,2-d]pyrimidine | Data not available in a directly comparable format | EGFR | - |
Note: The table highlights the challenge in finding direct head-to-head comparative data for all isomers with identical substitutions. The provided data for the pyrido[2,3-d]pyrimidine scaffold serves as a potent example of this class of inhibitors.
The data, although incomplete for a direct isomeric comparison, underscores the potential of the pyrido[2,3-d]pyrimidine scaffold as a potent EGFR inhibitor.[3] The arrangement of the nitrogen atoms in this particular isomer appears to be highly favorable for interaction with the hinge region of the EGFR kinase domain.
The "Why": Mechanistic Insights into Isomeric Differences
The observed differences in bioactivity among pyridinylpyrimidine isomers can be attributed to their distinct interactions within the ATP-binding pocket of the target kinase. The positioning of the pyridine nitrogen atom influences the molecule's ability to form crucial hydrogen bonds with the kinase hinge region, a key determinant of inhibitory potency.
The pyrido[2,3-d]pyrimidine scaffold, for instance, mimics the purine core of ATP, allowing it to fit snugly into the adenine-binding pocket. The nitrogen at position 1 and the exocyclic amino group can form critical hydrogen bonds with the hinge region residues of the kinase, effectively blocking ATP binding and subsequent signal transduction.
Experimental Protocols
To ensure the scientific integrity of the bioactivity data, standardized and validated experimental protocols are paramount. The following are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, a divalent cation (e.g., MgCl2), and a reducing agent.
-
Dilute the purified kinase (e.g., recombinant human EGFR) to the desired concentration in the reaction buffer.
-
Prepare a solution of the kinase-specific peptide substrate and ATP.
-
Prepare serial dilutions of the test pyridinylpyrimidine isomers in DMSO.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microtiter plate.
-
Add the kinase to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature to allow for substrate phosphorylation.
-
Stop the reaction using a suitable stop solution.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the target kinase for survival and proliferation.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyridinylpyrimidine isomers and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The comparative analysis of pyridinylpyrimidine isomers, though challenging due to the lack of directly comparable datasets, clearly indicates that subtle changes in the nitrogen atom's position within the pyridine ring significantly impact their bioactivity as kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold has emerged as a particularly promising framework for the development of potent EGFR inhibitors.
Future research should focus on the systematic synthesis and parallel evaluation of all four pyridinylpyrimidine isomers with identical substitutions to provide a definitive head-to-head comparison. Such studies will not only deepen our understanding of the structure-activity relationships governing kinase inhibition but also pave the way for the rational design of more potent and selective next-generation anticancer therapeutics.
References
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). [Link]
- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure & Dynamics.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
